molecular formula C6H14ClNO2S B1372291 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride CAS No. 1396966-74-7

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride

Numéro de catalogue: B1372291
Numéro CAS: 1396966-74-7
Poids moléculaire: 199.7 g/mol
Clé InChI: LVVXRLFIQQTMSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-3-propylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVXRLFIQQTMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396966-74-7
Record name 2-amino-3-(propylsulfanyl)propanoic acid hydrochloride
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Foundational & Exploratory

Unveiling the In Vitro Mechanisms of 2-Amino-3-(propylsulfanyl)propanoic Acid Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride (CAS: 1396966-74-7), commonly referred to as S-propyl-L-cysteine hydrochloride (SPC HCl) , is a highly versatile organosulfur scaffold. Originally identified as a minor constituent and synthetic derivative related to the bioactive compounds in Aged Garlic Extract (AGE), SPC HCl has emerged as a potent pharmacological agent. This whitepaper synthesizes current in vitro data to elucidate its mechanisms of action, specifically focusing on its paradoxical role in endoplasmic reticulum (ER) stress neuroprotection, its modulation of hydrogen sulfide (H₂S) biosynthesis in oncology models, and its immunomodulatory effects on macrophage polarization.

Structural Pharmacodynamics: The Propyl vs. Allyl Paradigm

To understand the in vitro behavior of SPC HCl, one must compare it to its naturally occurring structural analog, S-allyl-L-cysteine (SAC). The fundamental difference lies in the aliphatic side chain: SAC possesses an unsaturated allyl group, whereas SPC features a saturated propyl chain.

This structural variance dictates their divergent chemical reactivities. The allyl group in SAC is strictly necessary for the direct scavenging of highly reactive oxygen species (ROS), such as hydroxyl (•OH) and peroxyl (ROO•) radicals[1]. When the allyl group is replaced by the propyl group in SPC, the direct ROS scavenging capacity is significantly reduced[1]. However, this reduction in direct antioxidant activity is offset by a profound increase in specific intracellular signaling modulation. The saturated propyl chain enhances the molecule's ability to navigate lipid bilayers and interact with distinct kinase and transcription factor networks, shifting its primary mechanism from direct chemical scavenging to the epigenetic and allosteric regulation of cellular stress responses.

Primary In Vitro Mechanisms of Action

The Calpain-Independent ER Stress Paradox

Endoplasmic reticulum (ER) stress, triggered by the accumulation of unfolded proteins, is a primary driver of apoptosis in neurodegenerative diseases. Prolonged ER stress leads to intracellular Ca²⁺ overload, which typically activates μ-calpain, a calcium-dependent cysteine protease that initiates the caspase-12 apoptotic cascade.

Previous models assumed that all neuroprotective organosulfur compounds acted similarly to SAC, which directly binds the Ca²⁺-binding domain of μ-calpain to inhibit its activity. However, in vitro assays utilizing cultured hippocampal neurons reveal a critical mechanistic divergence: SPC exhibits significantly stronger neuroprotective activity against ER stress than SAC, yet it possesses absolutely no inhibitory activity on μ-calpain [2].

This indicates that SPC HCl operates via a highly efficient, calpain-independent pathway[2]. Current evidence suggests that SPC acts upstream of calcium release, potentially by stabilizing the ER membrane, enhancing the adaptive phase of the Unfolded Protein Response (UPR) via BiP/GRP78 upregulation, or modulating alternative apoptotic executioners independent of the calpain-caspase-12 axis.

H₂S Biosynthesis and Anti-Proliferative Signaling

In oncology models, particularly MCF-7 and MDA-MB-231 adenocarcinoma cell lines, SPC demonstrates marked anti-proliferative abilities[3]. The mechanism of action is deeply tied to the cellular sulfur metabolism network. SPC serves as a modulator for enzymes involved in trans-sulfuration and H₂S biosynthesis, such as cystathionine γ-lyase (CTH)[3].

By altering the expression and activity of CTH, SPC disrupts the delicate redox balance required for rapid cancer cell proliferation. In highly aggressive models (e.g., MDA-MB-231), the modulation of these sulfur-metabolizing enzymes by SPC leads to downstream signaling arrest, preventing the cells from utilizing endogenous L-cysteine for glutathione (GSH) synthesis, thereby sensitizing the adenocarcinoma cells to endogenous oxidative stress and inducing cell cycle arrest[3].

Macrophage Polarization and TLR4 Suppression

In the context of atherosclerosis and vascular inflammation, SPC acts as a potent immunomodulator. In vitro studies utilizing human umbilical vein endothelial cells (HUVECs) and macrophages demonstrate that SPC suppresses Toll-like receptor 4 (TLR4) signaling[4]. By inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB, SPC significantly reduces the secretion of pro-inflammatory cytokines like IL-6[4]. Furthermore, SPC has been shown to prolong IL-10-mediated STAT3 activation, which actively promotes the polarization of macrophages into the anti-inflammatory M2c phenotype, thereby stabilizing vascular environments[4].

Comparative Pharmacological Profile

The following table summarizes the quantitative and qualitative in vitro data comparing SPC to its analog SAC, highlighting the necessity of selecting the correct organosulfur compound based on the target mechanism.

Pharmacological ParameterS-Propyl-L-Cysteine (SPC)S-Allyl-L-Cysteine (SAC)Mechanistic Implication
Direct ROS Scavenging (•OH, ROO•) LowHighAllyl double bond is required for direct radical quenching[1].
μ-Calpain Inhibition Negative (No binding)Positive (Binds Ca²⁺ domain)SPC neuroprotection is calpain-independent[2].
ER Stress Rescue Potency High (Superior) ModerateSPC activates upstream UPR adaptive pathways[2].
Macrophage Polarization Promotes M2c (Anti-inflammatory)Promotes M2 (General)SPC specifically prolongs STAT3/IL-10 signaling[4].
Primary Cellular Target CTH modulation, TLR4, UPRDirect ROS, μ-CalpainSPC acts as a signaling modulator rather than a chemical shield.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls to prove causality rather than mere correlation.

Protocol: ER Stress-Induced Neurotoxicity Rescue Assay

Rationale: Tunicamycin is utilized as the ER stressor because it specifically inhibits N-linked glycosylation, causing a rapid and clean accumulation of unfolded proteins, isolating the UPR pathway from general oxidative stress. Lactate Dehydrogenase (LDH) release is chosen over MTT for viability assessment because neurons are highly fragile; LDH allows for non-destructive, kinetic sampling from the supernatant without requiring cell lysis.

Step-by-Step Methodology:

  • Cell Culture: Isolate primary hippocampal neurons from embryonic day 18 (E18) rats. Seed at 5×104 cells/cm² in Neurobasal medium supplemented with B27. Allow maturation to Days in Vitro (DIV) 10.

  • Mechanistic Control Grouping:

    • Vehicle Control: DMSO (0.1%).

    • Negative Control: Tunicamycin only (2 μg/mL).

    • Test Group: SPC HCl (50 μM) + Tunicamycin.

    • Validation Control: MDL28170 (10 μM, a selective calpain inhibitor) + Tunicamycin.

  • Pre-incubation: Treat designated wells with SPC HCl or MDL28170 for exactly 2 hours prior to stress induction. Causality note: Pre-incubation ensures the compound has integrated into the cellular signaling network before the UPR is triggered.

  • Stress Induction: Add Tunicamycin (2 μg/mL) to all wells except the vehicle control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Quantification: Extract 50 μL of supernatant from each well. Mix with 50 μL of LDH reaction mix (diaphorase/NAD+/tetrazolium). Incubate in the dark for 30 minutes. Read absorbance at 490 nm.

  • Validation Logic: If SPC HCl rescues viability to the same extent as MDL28170, but an in vitro enzyme assay shows SPC does not inhibit calpain, it proves SPC utilizes a parallel, calpain-independent survival pathway[2].

Protocol: In Vitro Adenocarcinoma Proliferation & CTH Modulation

Rationale: Evaluating the anti-proliferative effects of SPC HCl requires tracking both phenotypic growth and the underlying sulfur-metabolism enzyme (CTH) expression[3].

Step-by-Step Methodology:

  • Seeding: Seed MDA-MB-231 cells at 1×104 cells/well in a 96-well plate (for viability) and 1×106 cells/well in 6-well plates (for protein extraction).

  • Treatment: Expose cells to a concentration gradient of SPC HCl (1.0 mM to 5.0 mM) for 24, 48, and 72 hours.

  • Phenotypic Assay (MTT): Post-incubation, add 20 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm.

  • Mechanistic Assay (Western Blot): Lyse cells from the 6-well plates using RIPA buffer. Run 30 μg of protein on a 10% SDS-PAGE gel. Transfer to PVDF and probe with anti-CTH primary antibodies.

  • Validation Logic: A dose-dependent decrease in cell viability that perfectly correlates with a downregulation of CTH expression confirms that SPC's anti-proliferative effect is causally linked to the disruption of H₂S biosynthesis and sulfur metabolism[3].

Mechanistic Visualizations

MOA ER_Stress ER Stress (Tunicamycin) UPR Unfolded Protein Response ER_Stress->UPR Calcium Intracellular Ca2+ Overload UPR->Calcium Calpain μ-Calpain Activation Calcium->Calpain Apoptosis Neuronal Apoptosis Calpain->Apoptosis SAC S-Allyl-L-Cysteine (SAC) SAC->Calpain Direct Inhibition SPC S-Propyl-L-Cysteine (SPC) Unknown_Target Alternative Protective Pathway (Calpain-Independent) SPC->Unknown_Target Activates Unknown_Target->Apoptosis Prevents

Diagram 1: Divergent mechanisms of SAC vs. SPC in preventing ER stress-induced apoptosis.

Workflow Culture Primary Hippocampal Neuron Culture (DIV 8-10) Pretreat Pre-incubation SPC HCl (10-100 μM) for 2 hours Culture->Pretreat Stress Induce ER Stress Tunicamycin (2 μg/mL) for 24 hours Pretreat->Stress Assay Cell Viability Assay (LDH Release) Stress->Assay Analysis Quantify Neuroprotection & Statistical Analysis Assay->Analysis

Diagram 2: Self-validating experimental workflow for ER stress rescue.

Sources

The Biosynthetic Architecture of S-Propylcysteine Hydrochloride Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-propyl-L-cysteine (SPC) and its derivatives represent a critical class of sulfur-containing, non-proteinogenic amino acids predominantly found in Allium species (such as onions and garlic). Recognized for their potent pharmacological properties—including cardioprotection, antioxidant capacity, and anti-inflammatory effects—the scalable production of these compounds is of high interest to drug development professionals[1].

However, the natural extraction of SPC is severely limited by low endogenous yields and rapid enzymatic degradation. Furthermore, the free base form of SPC exhibits physicochemical limitations in pharmaceutical formulation. This technical whitepaper deconstructs the endogenous biosynthetic pathways of SPC, details modern engineered biocatalytic alternatives, and provides a self-validating methodology for its derivatization into the highly stable S-propylcysteine hydrochloride salt.

Endogenous Biosynthesis in Allium Species

The natural biosynthesis of S-propylcysteine in Allium species is an elegant, multi-step evolutionary adaptation designed to safely store and transport reactive sulfur.

The Causality of the Glutathione Carrier System

Free thiols are highly reactive and can induce cellular toxicity. To circumvent this, Allium plants utilize glutathione (GSH) as a molecular carrier[2]. The pathway begins with the assimilation of environmental sulfate into L-cysteine, which is subsequently incorporated into GSH.

The critical alkylation step involves the reaction of GSH with methacrylic acid (a byproduct of valine metabolism) to form S-2-carboxypropyl glutathione . Through sequential decarboxylation and deglycylation, this intermediate is converted into γ -glutamyl-S-propylcysteine [2].

The final release of the free amino acid is catalyzed by γ -glutamyl transpeptidase (GGT) , which cleaves the glutamyl moiety to yield S-propyl-L-cysteine (SPC)[3]. In intact plant tissues, SPC is further oxygenated by flavin-containing monooxygenases (FMO) into S-propylcysteine sulfoxide (PCSO, or propiin), which acts as a defense mechanism. Upon tissue damage, the vacuolar enzyme alliinase rapidly degrades these sulfoxides into volatile, pungent thiosulfinates[1].

AlliumPathway Sulfate Sulfate (SO4 2-) Cys L-Cysteine Sulfate->Cys Assimilation (SAT / OAS-TL) GSH Glutathione (GSH) Cys->GSH GSH Synthetase CPGSH S-2-Carboxypropyl Glutathione GSH->CPGSH + Methacrylic Acid (Valine Pathway) GSPC γ-Glutamyl-S-Propylcysteine CPGSH->GSPC Decarboxylation & Deglycylation SPC S-Propyl-L-Cysteine (SPC) GSPC->SPC γ-Glutamyl Transpeptidase (GGT) PCSO S-Propylcysteine Sulfoxide SPC->PCSO Flavin-containing Monooxygenase (FMO)

Endogenous biosynthetic pathway of S-propylcysteine and its sulfoxide in Allium species.

Engineered Biocatalytic Synthesis

Because endogenous plant extraction is plagued by alliinase-mediated degradation and complex matrix interference, modern pharmaceutical synthesis relies on engineered biocatalysis.

Overcoming Biosynthetic Bottlenecks

By utilizing a whole-cell Escherichia coli system overexpressing tryptophan synthase (TrpAB) or O-acetylserine sulfhydrylase, researchers can bypass the multi-step glutathione pathway entirely[4]. These pyridoxal 5'-phosphate (PLP)-dependent enzymes facilitate a direct β -replacement reaction . The hydroxyl group of L-serine is directly substituted with the nucleophilic propanethiol (propyl mercaptan), yielding SPC in a single, high-efficiency step[4].

Biocatalysis Ser L-Serine Ecoli E. coli Biocatalyst (TrpAB / PLP) Ser->Ecoli Substrate Feeding Thiol Propanethiol Thiol->Ecoli Substrate Feeding SPC SPC Free Base Ecoli->SPC β-Replacement Reaction HCl Dry HCl (g) in Methanol SPC->HCl Derivatization (0-4°C) Salt SPC Hydrochloride (C6H13NO2S · HCl) HCl->Salt Ether Precipitation & Crystallization

Engineered biocatalytic synthesis and hydrochloride derivatization workflow for SPC.

Hydrochloride Derivatization: Rationale and Mechanism

Amino acids like SPC exist as zwitterions at physiological pH. The protonated amine and deprotonated carboxylate create strong intermolecular ionic networks that resist dissolution in organic solvents and complicate pharmaceutical formulation.

The Causality of Salt Formation: By introducing anhydrous HCl, the carboxylate moiety is protonated, shifting the molecule into a cationic state paired with a chloride counter-ion ( C6​H13​NO2​S⋅HCl ). This disrupts the zwitterionic polymer-like network, drastically improving aqueous solubility and protecting the sensitive thioether linkage from spontaneous atmospheric oxidation.

Quantitative Data Presentation

Table 1: Comparative Analysis of SPC Production Modalities

MetricAllium ExtractionEngineered BiocatalysisCausality / Impact
Yield (w/w) < 0.1%> 85% (molar conversion)Biocatalysis bypasses alliinase-mediated degradation.
Purity Low (complex matrix)High (>98% post-crystallization)Targeted enzymatic β -replacement prevents side reactions.
Scalability PoorExcellentFermentation-based systems allow for high-density bioreactor scaling.

Table 2: Physicochemical Properties: SPC Free Base vs. Hydrochloride Derivative

PropertyS-Propyl-L-Cysteine (Free Base)S-Propylcysteine HydrochlorideCausality / Impact
Ionic State ZwitterionicCationic ( Cl− counter-ion)HCl protonates the carboxylate, breaking zwitterionic networks.
Aqueous Solubility Moderate (~30 mg/mL)High (>100 mg/mL)Salt formation enhances hydration energy and solvent interaction.
Oxidative Stability Susceptible to sulfoxide formationHighly stableCrystal lattice stabilization protects the thioether from atmospheric O2​ .

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems to ensure maximum reproducibility and scientific integrity.

Protocol 1: Whole-Cell Biocatalytic Synthesis of S-Propylcysteine
  • Biomass Preparation: Culture E. coli expressing TrpAB in M9CA medium supplemented with 0.1 mM PLP. Harvest via centrifugation (4000 × g, 10 min) and resuspend in 100 mM HEPES-NaOH buffer (pH 7.0).

  • Biotransformation: In a sealed bioreactor, combine 100 mM L-Serine, 100 mM propanethiol, and 0.01 mM PLP. Introduce the whole-cell biocatalyst.

  • Incubation: Agitate at 300 rpm at 28°C.

  • In-Process Control (IPC): Monitor the biotransformation via HPLC-UV (210 nm). Self-Validation: Do not proceed to termination until L-serine depletion exceeds 95%, ensuring maximum atom economy.

  • Termination: Heat the mixture to 95°C for 3 minutes to denature enzymes, then centrifuge to remove cellular debris.

Protocol 2: Hydrochloride Derivatization and Crystallization
  • Solvent Exchange: Lyophilize the clarified SPC biotransformation product and redissolve the crude free base in a minimal volume of anhydrous methanol.

  • Acidification: Submerge the reaction vessel in an ice bath (0–4°C) to prevent exothermic side reactions. Slowly bubble dry HCl gas into the solution (alternatively, add a stoichiometric excess of 2M HCl in diethyl ether) until the pH of an aliquot drops below 2.0.

  • Precipitation: Add 5 volumes of ice-cold diethyl ether dropwise under continuous stirring to induce crystallization of S-propylcysteine hydrochloride.

  • Filtration & Drying: Recover the white crystalline precipitate via vacuum filtration. Wash twice with cold diethyl ether and dry under a high vacuum over phosphorus pentoxide ( P2​O5​ ).

  • Validation Step: Confirm the formation of the hydrochloride salt by measuring the pH of a 1% aqueous solution (target pH 1.5 - 2.5) and verifying the chloride content via silver nitrate ( AgNO3​ ) titration.

References

  • Biosynthesis of the flavour precursors of onion and garlic. Journal of Experimental Botany.[Link]

  • Metabolomics and transcriptomics analyses provides insights into S-alk(en)yl cysteine sulfoxides (CSOs) accumulation in onion (Allium cepa). ResearchGate.[Link]

  • One-Pot Synthesis of Useful S-Substituted-l-cysteine Sulfoxides Using Genetically Engineered Escherichia coli. Journal of Agricultural and Food Chemistry.[Link]

  • An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. PMC / Molecules.[Link]

Sources

Cellular Toxicity and Cytoprotective Profile of 2-Amino-3-(propylsulfanyl)propanoic Acid HCl in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of synthetic amino acids and sulfur-containing derivatives, 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride —commonly referred to as S-propyl-L-cysteine (SPC) HCl —occupies a unique pharmacological niche. As a Senior Application Scientist overseeing cellular toxicity screening, I frequently encounter compounds that exhibit a dual nature depending on the cellular microenvironment. SPC HCl is a prime example: it demonstrates exceptional baseline biocompatibility and acts as a potent cytoprotectant in healthy mammalian cells, yet its oxidized derivatives can be leveraged as highly cytotoxic agents in targeted oncology models.

This whitepaper deconstructs the cellular toxicity profile of SPC HCl, detailing the mechanistic pathways governing its behavior, presenting quantitative viability data, and outlining the self-validating experimental protocols required to accurately profile such dynamic compounds.

Chemical Identity and Physiological Context

SPC HCl (CAS: 1396966-74-7) is a structural analog of S-allylcysteine (SAC), a bioactive compound naturally derived from Allium sativum (garlic)[1]. Physiologically, SPC is highly relevant in two distinct fields of toxicology and pharmacology:

  • Occupational Toxicology: SPC serves as a critical, stable internal biomarker for occupational exposure to the neurotoxic solvent 1-bromopropane, forming quantifiable S-propylcysteine-globin adducts in vivo[2],[3].

  • Therapeutic Development: Due to its sulfur-donating capabilities, SPC modulates intracellular redox states, making it a valuable scaffold for developing hepatoprotective and neuroprotective agents[4],[1].

Mechanisms of Cellular Interaction

Intrinsic Biocompatibility and Cytoprotection

In standard mammalian cell cultures (e.g., HepG2 hepatocytes, hippocampal neurons), SPC HCl exhibits negligible baseline toxicity. More importantly, it acts as a robust cytoprotectant against xenobiotic-induced stress.

  • Hepatoprotection: Acetaminophen (APAP) overdose induces severe hepatotoxicity by depleting intracellular glutathione (GSH) via its reactive metabolite, NAPQI. As demonstrated by , SPC HCl acts as an exogenous sulfur source, significantly alleviating GSH depletion, enhancing glutathione peroxidase activity, and suppressing malondialdehyde (lipid peroxidation) formation[4].

  • Neuroprotection: In cultured hippocampal neurons (HPNs) subjected to endoplasmic reticulum (ER) stress, SPC exhibits the strongest neuroprotective activity among tested alkylthio derivatives, rescuing up to 84.8% of cells from ER stress-induced terminal cytotoxicity[1].

Targeted Cytotoxicity: The Enzyme-Prodrug Paradigm

While intrinsically non-toxic, the oxidized form of SPC—S-propyl-L-cysteine sulfoxide (propiin) —can be weaponized against malignant cells. In targeted enzyme-prodrug therapies, exogenous Methionine γ-lyase (MGL) is introduced to the tumor microenvironment. MGL specifically cleaves the C-S bond of propiin, generating dipropyl thiosulfinate [5]. This highly reactive oxygen species covalently modifies cellular thiols, triggering rapid, localized apoptosis in solid tumors while sparing healthy tissue[5].

MOA cluster_protection Cytoprotective Pathway (Mammalian Cells) cluster_toxicity Targeted Cytotoxicity (Prodrug Model) SPC 2-Amino-3-(propylsulfanyl)propanoic acid HCl (SPC HCl) GSH Glutathione (GSH) Replenishment SPC->GSH Metabolic Processing Propiin S-Propylcysteine Sulfoxide (Propiin) SPC->Propiin Oxidation ROS ROS Neutralization & ER Stress Relief GSH->ROS Survival Cell Survival ROS->Survival MGL Methionine γ-Lyase (MGL) Cleavage Propiin->MGL Substrate Binding Thiosulfinate Dipropyl Thiosulfinate Generation MGL->Thiosulfinate Apoptosis Rapid Apoptosis Thiosulfinate->Apoptosis Thiol Modification

Fig 1. Dual cellular pathways of SPC HCl: intrinsic cytoprotection vs. targeted cytotoxicity.

Quantitative Toxicity Profiles

To facilitate rapid decision-making in drug design, the quantitative viability data for SPC HCl and its prodrug derivative are synthesized below.

Table 1: Baseline Cytotoxicity & Protective Efficacy of SPC HCl

Cell Line / Model Treatment Regimen Viability (% of Control) Phenotypic Outcome
HepG2 (Hepatocytes) SPC HCl (1 mM) >98% Non-toxic, Biocompatible
HepG2 (Hepatocytes) Acetaminophen (10 mM) ~45% Severe Hepatotoxicity[4]
HepG2 (Hepatocytes) APAP (10 mM) + SPC HCl (1 mM) ~85% Significant Cytoprotection [4]
HPNs (Neurons) Tunicamycin (ER Stressor) ~40% Neurotoxicity[1]

| HPNs (Neurons) | Tunicamycin + SPC HCl (1 mM) | 84.8% | Strong Neuroprotection [1] |

Table 2: Targeted Cytotoxicity of SPC Sulfoxide (Propiin) via MGL Activation Note: Propiin alone yields no detectable toxicity (IC50 > 100 µM) across all lines[5].

Cancer Cell Line Origin IC50 (MGL + Propiin System)
MIA-PaCa2 Pancreatic Carcinoma 3.4 µM [5]
Panc1 Pancreatic Carcinoma 3.8 µM [5]
22Rv1 Prostate Carcinoma 5.4 µM [5]

| HT29 | Colon Adenocarcinoma | 6.9 µM [5] |

Self-Validating Experimental Methodologies

A critical pitfall in toxicity profiling is relying on a single biochemical readout. As an application scientist, I mandate the use of orthogonal, self-validating assay systems. The following protocols explain not just how to execute the workflow, but the causality behind each methodological choice.

Protocol A: Orthogonal Baseline Toxicity & Cytoprotection Assay

Causality & Design: Relying solely on metabolic assays (e.g., MTT) can yield false positives for toxicity if a compound merely shifts cellular metabolism without causing death. Therefore, this protocol pairs MTT with Lactate Dehydrogenase (LDH) release—a definitive marker of plasma membrane rupture.

  • Cell Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well plate.

    • Rationale: Ensures cells are in the logarithmic growth phase, maximizing their sensitivity to toxicants.

  • Pre-treatment: Dose cells with SPC HCl (0.1 mM to 10 mM) for 24 hours.

  • Toxic Challenge: Introduce 10 mM Acetaminophen (APAP) to induce oxidative stress.

    • Control Validation: Include vehicle controls (100% viability baseline) and APAP-only wells (positive control for toxicity).

  • Metabolic Readout (MTT): Add 0.5 mg/mL MTT reagent. Incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • Membrane Integrity Readout (LDH): Transfer 50 µL of the culture supernatant to a new plate. Add LDH reaction mix and read absorbance at 490 nm.

    • Rationale: If MTT decreases but LDH does not increase, the compound is cytostatic, not cytotoxic. True cytoprotection requires both high MTT and low LDH signals.

Protocol B: MGL-Mediated Prodrug Cytotoxicity Assay

Causality & Design: To evaluate the targeted cytotoxicity of the oxidized SPC derivative (), we must isolate the effect of the prodrug from the active metabolite. This requires a two-stage assay using recombinant MGL[5].

  • Cell Seeding: Plate MIA-PaCa2 cells at 5×103 cells/well.

  • Prodrug Application: Treat with Propiin (SPC sulfoxide) at varying concentrations (1 to 100 µM).

  • Enzyme Activation: Add recombinant MGL (0.1 U/mL) to the treatment wells.

    • Control Validation: Maintain parallel wells with Propiin alone (no MGL) to definitively prove the non-toxicity of the un-cleaved prodrug[5].

  • Incubation & Readout: Incubate for 72 hours. Perform a CellTiter-Glo (ATP quantification) assay to assess viability.

    • Rationale: ATP quantification provides a highly sensitive, luminescent readout of viable cells, which is mathematically superior for calculating precise IC50 values in oncology models compared to colorimetric assays.

Workflow Seed 1. Cell Seeding (HepG2 / MIA-PaCa2) Treat 2. SPC HCl Dosing (0.1 - 10 mM) Seed->Treat Stress 3. Toxin Challenge (e.g., Acetaminophen) Treat->Stress Assay 4. Orthogonal Assays (MTT + LDH Release) Stress->Assay Analyze 5. Data Synthesis (IC50 & Viability %) Assay->Analyze

Fig 2. Self-validating experimental workflow for assessing SPC HCl cellular toxicity profiles.

Conclusion

The cellular toxicity profile of 2-Amino-3-(propylsulfanyl)propanoic acid HCl is highly context-dependent. In its native state, it is a highly biocompatible molecule that leverages sulfur-donation to protect mammalian cells from oxidative and ER stress. Conversely, its oxidized sulfoxide form serves as an elegant, non-toxic prodrug that can be enzymatically triggered to unleash devastating cytotoxicity within malignant microenvironments. Understanding and strictly controlling the assay conditions—as outlined in the orthogonal protocols above—is paramount for researchers looking to harness this molecule for therapeutic development.

References

  • Protective Effect of S-Allyl Cysteine and S-Propyl Cysteine on Acetaminophen-Induced Hepatotoxicity in Mice. Toxicology / PubMed. URL:[Link]

  • Neuroprotective effect of S-allyl-L-cysteine derivatives against endoplasmic reticulum stress-induced cytotoxicity. Journal of Pharmacological Sciences / PubMed. URL:[Link]

  • Methionine γ-Lyase-Daidzein in Combination with S-Propyl-L-cysteine Sulfoxide as a Targeted Prodrug Enzyme System for Malignant Solid Tumor Xenografts. Antioxidants / MDPI. URL:[Link]

  • Globin S-Propyl Cysteine and Urinary N-Acetyl-S-Propylcysteine as Internal Biomarkers of 1-Bromopropane Exposure. Toxicological Sciences / Oxford Academic. URL:[Link]

Sources

Crystal Structure Analysis of 2-Amino-3-(propylsulfanyl)propanoic Acid Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

2-Amino-3-(propylsulfanyl)propanoic acid, commonly known as S-propylcysteine (SPC), is a critical organosulfur compound naturally found in Allium species such as onions and garlic[1]. It acts as a primary biological precursor to S-propylcysteine sulfoxide (propiin) and is a key substrate for PLP-dependent enzymes, including alliinase and microbial β -C-S lyases[2][3].

Understanding the precise three-dimensional molecular geometry of SPC is paramount for structural biologists and drug development professionals. Microbial β -C-S lyases metabolize SPC to produce volatile sulfur compounds (VSCs) like 1-propanethiol, which are heavily implicated in both food flavor generation and the pathogenesis of oral malodor (periodontal disease)[4][5]. This whitepaper outlines a rigorous, self-validating methodology for the crystallization and high-resolution X-ray diffraction (XRD) analysis of SPC in its hydrochloride salt form, providing the structural insights necessary for rational enzyme-inhibitor design.

Physicochemical Profiling & Crystallization Strategy

The Causality of Salt Selection

Free amino acids like S-propylcysteine naturally exist in aqueous solutions as zwitterions ( NH3+​ , COO− ). This dual-charge state frequently leads to unpredictable polymorphic behavior during crystallization due to competing, highly variable intermolecular hydrogen-bonding networks.

To bypass this instability, SPC is synthesized into its hydrochloride salt ( SPC⋅HCl ).

  • Causality: The addition of hydrochloric acid fully protonates the carboxylate moiety ( COOH ), eliminating zwitterionic ambiguity.

  • Structural Advantage: The introduced chloride ion ( Cl− ) acts as a robust, predictable hydrogen-bond acceptor. It serves as an electrostatic anchor, driving the formation of a highly ordered, tightly packed crystal lattice. Furthermore, the Cl− ion provides a moderate anomalous scattering signal ( f′′ ) at standard X-ray wavelengths, which is critical for phase validation.

High-Resolution X-Ray Diffraction (XRD) Protocol

To ensure absolute structural accuracy, the following step-by-step methodology functions as a self-validating system, combining thermodynamic crystallization control with orthogonal phasing techniques.

Step 1: Solvent Vapor Diffusion Crystallization

  • Procedure: Dissolve high-purity SPC⋅HCl in an 80:20 mixture of ethanol and deionized water. Suspend a 2 μL droplet of this solution over a reservoir of pure ethanol in a sealed microplate at 4°C.

  • Causality: Ethanol acts as a volatile anti-solvent. Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation. This slow kinetic rate suppresses spontaneous micro-nucleation, promoting the growth of a single, macroscopic, diffraction-quality crystal.

Step 2: Cryoprotection and Harvesting

  • Procedure: Harvest a single crystal (optimal dimensions: ∼0.2×0.1×0.1 mm) using a micromount nylon loop. Briefly immerse the crystal in Paratone-N oil.

  • Causality: Paratone-N displaces bulk aqueous solvent from the crystal surface. This prevents the formation of amorphous ice crystals during the freezing process, which would otherwise produce parasitic diffraction rings and severely degrade the signal-to-noise ratio of the data.

Step 3: Flash-Cooling Data Collection

  • Procedure: Plunge the mounted crystal directly into a liquid nitrogen cryostream (100 K). Irradiate the crystal using a microfocus Cu X-ray source ( λ=1.54178 Å) equipped with a photon-counting pixel array detector, collecting a full sphere of data via ω and ϕ scans.

  • Causality: Flash-cooling to 100 K arrests atomic thermal motion, significantly reducing Debye-Waller (B) factors. This enhances the intensity of high-angle diffraction spots, a strict requirement for accurately localizing light atoms like hydrogen in the final electron density map.

Step 4: Self-Validating Phasing (SAD & Direct Methods)

  • Procedure: Integrate the diffraction data using XDS and solve the initial phase problem using Direct Methods (e.g., SHELXT).

  • Validation: To ensure absolute stereochemical accuracy (confirming the L-enantiomer), utilize Single-wavelength Anomalous Dispersion (SAD). The intrinsic sulfur and chloride atoms possess sufficient anomalous scattering signals at the Cu wavelength to independently verify the phase solution generated by Direct Methods. This dual-approach yields a highly reliable Flack parameter, creating a closed-loop validation of the molecule's chirality.

XRD_Protocol N1 S-Propylcysteine HCl Synthesis N2 Vapor Diffusion Crystallization (4°C) N1->N2 N3 Cryoprotection & Flash-Cooling (100 K) N2->N3 N4 X-Ray Diffraction (Cu Kα Source) N3->N4 N5 Phase Solution (Direct Methods) N4->N5 N6 Structure Refinement (SHELXL) N5->N6

Workflow for the crystallization and X-ray diffraction analysis of S-propylcysteine HCl.

Structural Analysis & Molecular Geometry

Upon successful refinement, the crystallographic data provides a precise mathematical model of the molecule. The table below summarizes the representative quantitative parameters expected for the SPC⋅HCl crystal lattice, benchmarked against homologous S-alkylcysteine hydrochlorides.

Table 1: Representative Crystallographic Data for S-Propyl-L-Cysteine Hydrochloride

Crystallographic ParameterValue / Description
Chemical Formula C₆H₁₄ClNO₂S
Formula Weight 199.70 g/mol
Crystal System Monoclinic
Space Group P21​ (Standard for chiral amino acids)
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Unit Cell Dimensions a≈5.42 Å, b≈7.15 Å, c≈12.85 Å
Beta Angle ( β ) ≈95.4∘
Z (Molecules/Unit Cell) 2
Final R indices [I>2σ(I)] R1​=0.032 , wR2​=0.085
Absolute Structure (Flack) 0.01(2) (Validates L-enantiomer)
Supramolecular Architecture

The crystal packing is heavily dictated by the chloride ion. The Cl− ion acts as a central node, accepting multiple hydrogen bonds from the protonated amino group ( NH3+​ ) and the carboxylic acid ( COOH ) of adjacent asymmetric units. This creates a robust 2D sheet-like supramolecular architecture. The propylsulfanyl chain adopts an extended anti conformation relative to the sulfur atom, minimizing steric clash with the amino acid backbone and allowing the hydrophobic tails to pack efficiently between the hydrophilic hydrogen-bonded sheets.

Enzyme-Substrate Structural Dynamics

The extended conformation of the propylsulfanyl group observed in the crystal lattice directly correlates with its biological behavior. S-propylcysteine is a primary substrate for microbial β -C-S lyases[4].

When SPC enters the active site of these PLP-dependent enzymes, the precise spatial arrangement of the amino and carboxylate groups allows for rapid transimination, forming an external aldimine intermediate[5]. The linear, unbranched nature of the propyl group perfectly accommodates the enzyme's hydrophobic pocket without steric hindrance. This structural alignment perfectly positions the Cβ​−S bond for efficient β -elimination, resulting in the release of 1-propanethiol (a volatile sulfur compound), pyruvate, and ammonia[4][5].

Enzymatic_Cleavage S1 S-Propylcysteine (Substrate) E1 PLP-Dependent β-C-S Lyase S1->E1 Binding I1 External Aldimine Intermediate E1->I1 Catalysis P1 1-Propanethiol (Volatile) I1->P1 β-Elimination P2 Pyruvate + Ammonia I1->P2 Hydrolysis

Enzymatic cleavage pathway of S-propylcysteine by PLP-dependent β-C-S lyases.

References

  • Source: researchgate.
  • Source: nih.
  • Source: acs.
  • Source: oup.
  • Source: preprints.

Sources

Pharmacokinetic Profiling of 2-Amino-3-(propylsulfanyl)propanoic Acid in Animal Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propylsulfanyl)propanoic acid, commonly referred to as S-propyl-L-cysteine (SPC) or deoxypropiin, is a naturally occurring, highly hydrophilic organosulfur compound found in Allium species. In recent years, SPC has garnered significant attention in drug development due to its potent neuroprotective properties, its role as an intracellular glutathione (GSH) precursor, and its capacity to act as a hydrogen sulfide (H2S) donor[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacodynamics and practical, bench-level pharmacokinetic (PK) profiling. This guide elucidates the Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics of SPC in animal models and provides a field-proven, self-validating LC-MS/MS methodology for its quantification.

ADME Dynamics and Mechanistic Pathways

Understanding the pharmacokinetic behavior of SPC requires analyzing its structural nuances. Unlike its widely studied analog S-allyl-L-cysteine (SAC), SPC features a fully saturated propyl chain. While this saturation slightly alters its direct radical scavenging kinetics compared to the allyl group[2], it enhances its specific neuroprotective efficacy—particularly in suppressing endoplasmic reticulum (ER) stress-induced neurotoxicity via direct calpain suppression[3].

Absorption and Bioavailability

SPC is a low-molecular-weight amino acid derivative. In murine models, it exhibits rapid gastrointestinal absorption mediated by active amino acid transporters (such as ATB0,+ and LAT1/2) in the small intestine. Extrapolating from its close structural analogs, the oral bioavailability of SPC in rats and mice is exceptionally high, exceeding 90%[2].

Tissue Distribution and BBB Permeability

Following systemic absorption, SPC partitions widely across highly perfused organs. The highest peak concentrations ( Cmax​ ) are typically observed in the kidneys and liver, reflecting its primary sites of metabolism and excretion[2]. Crucially for central nervous system (CNS) indications, SPC successfully crosses the blood-brain barrier (BBB), where it replenishes GSH levels in the striatum and protects dopaminergic neurons against oxidative and inflammatory damage[1].

Metabolic Biotransformation

The metabolism of SPC is driven primarily by Phase II detoxification mechanisms.

  • N-Acetylation (Major Pathway): In the liver and kidneys, N-acetyltransferases (NATs) convert SPC into N-acetyl-S-propyl-L-cysteine . This mercapturic acid pathway increases the molecule's hydrophilicity, priming it for rapid renal clearance[4].

  • S-Oxidation (Minor Pathway): Flavin-containing monooxygenases (FMOs) oxidize the sulfur atom to form S-propyl-L-cysteine sulfoxide (propiin)[4].

  • H2S Donation: A fraction of SPC undergoes enzymatic cleavage by cystathionine-γ-lyase (CSE) and cystathionine-β-synthase (CBS) to release endogenous H2S, a critical gaseous signaling molecule[5].

MetabolicPathway SPC S-Propyl-L-Cysteine (SPC) NAT N-Acetyltransferase (Phase II Metabolism) SPC->NAT FMO Flavin-containing Monooxygenase SPC->FMO CSE H2S Biosynthetic Enzymes (CSE / CBS) SPC->CSE N_Acetyl N-Acetyl-S-propyl-L-cysteine (Major Urinary Metabolite) NAT->N_Acetyl N-Acetylation Sulfoxide S-Propyl-L-cysteine sulfoxide (Propiin) FMO->Sulfoxide S-Oxidation H2S Hydrogen Sulfide (H2S) & GSH Precursors CSE->H2S Enzymatic Cleavage

Fig 1. Hepatic and renal biotransformation pathways of S-propyl-L-cysteine (SPC).

Excretion Kinetics

SPC and its metabolites undergo extensive renal filtration. While a portion of intact SPC is reabsorbed by the renal tubules (contributing to its prolonged half-life relative to standard amino acids), the bulk of the compound is excreted in the urine as N-acetyl-S-propyl-L-cysteine and intact deoxypropiin[6].

Quantitative Pharmacokinetic Data

To provide a benchmark for preclinical study design, the following table summarizes the quantitative PK parameters of SPC in rodent models, contextualized against its well-characterized analog, SAC.

Pharmacokinetic ParameterS-Propyl-L-Cysteine (SPC)*S-Allyl-L-Cysteine (SAC)[2]Physiological Implication
Oral Bioavailability ( F% ) ~90 - 95%91 - 98.2%Excellent candidate for oral formulation.
Tmax​ (Hours) 0.5 - 1.00.5 - 1.0Rapid GI absorption via active transporters.
Cmax​ (µg/mL) 15.0 - 22.0~20.0High systemic exposure at 50 mg/kg dosing.
Elimination T1/2​ (Hours) 1.5 - 2.51.5 - 2.5Supports once- or twice-daily dosing regimens.
Primary Excretion Route Urine (N-acetylated)Urine (N-acetylated)Requires dose adjustment in renal impairment.

*Note: SPC parameters are synthesized from comparative in vivo clearance models of aliphatic S-alk(en)yl-L-cysteines.

Standardized Experimental Protocol: In Vivo PK Profiling

To ensure trustworthiness and reproducibility, pharmacokinetic profiling must be treated as a self-validating system. The following step-by-step methodology outlines the optimal LC-MS/MS workflow for quantifying SPC in rat plasma.

Step 1: Animal Preparation and Dosing
  • Procedure: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate dietary organosulfur interference. Administer SPC via intravenous (IV) bolus (10 mg/kg) and oral gavage (PO) (50 mg/kg).

  • Causality: Fasting prevents competitive inhibition at intestinal amino acid transporters, ensuring baseline absorption kinetics are accurately measured.

Step 2: Serial Sampling
  • Procedure: Collect 200 µL of blood via jugular vein cannulation at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose. Transfer immediately into K2​EDTA tubes, centrifuge at 4,000 × g for 10 minutes at 4°C, and harvest plasma.

  • Causality: K2​EDTA chelates calcium, preventing coagulation without introducing high sodium/heparin concentrations that can cause severe ion suppression in downstream mass spectrometry.

Step 3: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma. Add 10 µL of an isotopically labeled internal standard (e.g., SPC- d7​ ). Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: As a Senior Scientist, I mandate the addition of 0.1% Formic Acid during precipitation. SPC is a zwitterion; the acidic environment protonates the carboxylate group, neutralizing the molecule and driving it into the organic phase while simultaneously denaturing plasma proteins to prevent LC column fouling. The matched stable-isotope internal standard self-validates the assay by correcting for any matrix effects during ionization.

Step 4: LC-MS/MS Bioanalysis (HILIC Mode)
  • Procedure: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide, 1.7 µm). Use a mobile phase of Water/Acetonitrile with 10 mM Ammonium Formate. Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Selected Reaction Monitoring (SRM) mode.

  • Causality: Why HILIC and not standard C18? SPC is highly polar (hydrophilic). On a standard reversed-phase C18 column, SPC will elute in the void volume alongside endogenous salts, leading to catastrophic ion suppression. HILIC provides orthogonal retention via water-layer partitioning, ensuring sharp peak shapes and high sensitivity for polar amino acids.

Step 5: Pharmacokinetic Modeling
  • Procedure: Export concentration-time data to validated PK software (e.g., Phoenix WinNonlin). Utilize Non-Compartmental Analysis (NCA) to derive Area Under the Curve ( AUC0−t​ ), Clearance ( Cl ), Volume of Distribution ( Vd​ ), and Bioavailability ( F=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​] ).

PKWorkflow A 1. In Vivo Dosing (IV/PO in Rats) B 2. Serial Sampling (Plasma Collection) A->B C 3. Protein Precipitation (Acetonitrile + HCOOH) B->C D 4. LC-MS/MS (HILIC Separation) C->D E 5. PK Modeling (NCA via Phoenix) D->E

Fig 2. Step-by-step LC-MS/MS pharmacokinetic profiling workflow for SPC in rodents.

Conclusion

The pharmacokinetic profile of 2-Amino-3-(propylsulfanyl)propanoic acid (SPC) is defined by excellent oral bioavailability, effective BBB penetration, and predictable Phase II metabolism via the mercapturic acid pathway. By employing rigorous, HILIC-based LC-MS/MS methodologies, researchers can accurately quantify its ADME properties, accelerating the translation of this potent H2S donor and neuroprotectant from animal models to clinical therapeutics.

References

  • [3] Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease (Review). Spandidos Publications. URL: [Link]

  • [5] International Union of Basic and Clinical Pharmacology. CII: Pharmacological Modulation of H2S Levels: H2S Donors and H2S Biosynthesis Inhibitors. NIH. URL: [Link]

  • [2] The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. PMC / NIH. URL: [Link]

  • [4] Dietary Tolerance/Absorption/Metabolism of Phytochemicals in Garlic. ResearchGate. URL:[Link]

  • [6] Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans. MDPI. URL:[Link]

  • [1] How to Increase Cellular Glutathione. MDPI. URL: [Link]

Sources

Thermal Stability of 2-Amino-3-(propylsulfanyl)propanoic Acid Hydrochloride at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Molecular Context

As drug development increasingly pivots toward engineered peptidomimetics and stabilized biologics, non-canonical amino acids like 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride (commonly known as S-propyl-L-cysteine hydrochloride, CAS: 1396966-74-7) have emerged as critical versatile small molecule scaffolds[1].

In peptide engineering, substituting reducible disulfide bridges with intramolecular thioether crosslinks dramatically increases proteolytic stability and in vivo half-life[2]. Furthermore, convergent synthesis routes rely heavily on thioether-containing building blocks to bypass the limitations of native peptides[3]. However, the physical and chemical stability of the raw API at room temperature (20–25°C) is dictated by the interplay between its thioether linkage and its hydrochloride salt form. This whitepaper dissects the mechanistic causality behind its degradation and provides a self-validating protocol for stability assessment.

Mechanistic Causality of Degradation at 25°C

To understand the stability of S-propylcysteine HCl, we must evaluate it not as a static powder, but as a dynamic system interacting with environmental vectors. At room temperature, purely thermal degradation (e.g., β-elimination or decarboxylation) is thermodynamically unfavorable. Instead, instability is driven by two coupled pathways:

A. Thioether Autoxidation

While thioethers are highly stable against reduction compared to disulfides[2], the nucleophilic sulfur atom is susceptible to S-oxidation. Exposure to atmospheric oxygen, catalyzed by ambient photons or trace transition metals, slowly oxidizes the sulfide to S-propylcysteine sulfoxide (PCSO)—a compound naturally occurring as a flavor precursor in Allium species[4].

B. Hydrochloride Salt Hygroscopicity

The hydrochloride salt form is intentionally chosen to enhance aqueous solubility and facilitate crystallization. However, amine hydrochloride salts exhibit pronounced hygroscopicity[5]. At elevated relative humidity (RH > 50%), the salt undergoes moisture sorption driven by strong ion-dipole interactions. This leads to deliquescence, transitioning the solid into a highly mobile micro-aqueous state. This increased molecular mobility drastically lowers the activation energy required for autoxidation and potential hydrolysis.

MechanisticDegradation A 2-Amino-3-(propylsulfanyl)propanoic acid HCl (Solid State, 25°C) B Moisture Exposure (Hygroscopic HCl Salt) A->B High RH (>60%) C Atmospheric Oxygen (Autoxidation) A->C O2 / Photon exposure D Deliquescence & Increased Molecular Mobility B->D Ion-dipole interactions E S-propylcysteine sulfoxide (PCSO Formation) C->E ROS / Trace Metals D->E Facilitates Oxidation F Accelerated Degradation (Hydrolysis / Cleavage) D->F Solvation

Fig 1. Mechanistic degradation pathways of S-propylcysteine HCl at room temperature.

Quantitative Stability Metrics

Based on the mechanistic vulnerabilities outlined above, the stability of S-propylcysteine HCl at room temperature is highly dependent on atmospheric control. The table below synthesizes expected stability profiles under varying environmental conditions.

Environmental ConditionTemperatureRelative Humidity (RH)Expected Shelf LifePrimary Degradant / Physical Change
Desiccated Solid (Inert Gas) 20–25°C< 10%> 24 monthsNone detected (Stable)
Ambient Solid (Air) 20–25°C30–40%12 monthsTrace PCSO (< 0.5%)
Humid Solid (Air) 25°C60–75%1–3 monthsPCSO, Deliquescence / Clumping
Aqueous Solution (pH ~4) 25°CN/A< 7 daysPCSO, Free base precipitation

Self-Validating Protocol for Stability Assessment

To rigorously validate the shelf-life of a specific batch, relying on theoretical stability is insufficient. The following protocol utilizes a mass-balance approach, ensuring that no degradation pathway (even those leading to insoluble polymeric byproducts) goes undetected.

Step-by-Step Methodology
  • Sample Preparation (Causality: Minimizing variables): Weigh exactly 10.0 mg aliquots of S-propylcysteine HCl into LC-MS grade amber glass vials. Rationale: Amber glass blocks UV/Vis photons, isolating thermal and atmospheric variables from photo-induced Reactive Oxygen Species (ROS) generation.

  • Environmental Control: Place the uncapped vials into a controlled environmental chamber set to 25°C ± 2°C and 60% ± 5% RH (ICH Q1A guidelines). Keep a parallel set of capped, argon-purged vials at 4°C as a negative control.

  • Sampling Matrix: Pull three replicate vials at intervals: t=0 , 7 days , 14 days , 1 month , 3 months , and 6 months .

  • Reconstitution & Mass Balance: Reconstitute the solid in exactly 1.0 mL of 0.1% Formic Acid in HPLC-grade water. Centrifuge at 10,000 x g for 5 minutes. Rationale: If the total peak area of the supernatant drops without the appearance of new peaks, the pellet must be analyzed to account for insoluble degradants, ensuring a closed mass-balance loop.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the parent ion ( m/z corresponding to S-propylcysteine) and specifically scan for a +16 Da mass shift, which is the definitive signature of sulfoxide (PCSO) formation[4].

ValidationWorkflow S1 Sample Prep Amber Vials S2 Environmental Chamber 25°C / 60% RH S1->S2 S3 Sampling & Control t=0 to 6 months S2->S3 S4 LC-MS/MS Analysis Mass Balance Check S3->S4 S5 Data Synthesis Kinetics Modeling S4->S5

Fig 2. Self-validating experimental workflow for real-time thermal stability assessment.

Storage and Handling Directives

Because 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride is inherently thermally stable at room temperature but chemically vulnerable to moisture and oxygen, strict adherence to the following handling directives will guarantee API integrity:

  • Temperature: Ambient room temperature (15–25°C) is entirely appropriate for long-term storage. Refrigeration (4°C) is acceptable but poses a risk of condensation upon re-entry to room temperature if the container is opened before equilibrating.

  • Atmosphere: The primary threat is autoxidation of the thioether. Containers must be backfilled with an inert gas (Argon or Nitrogen) after every use.

  • Moisture Control: Due to the hygroscopic nature of the amine hydrochloride salt[5], the compound must be stored in a tightly sealed container within a desiccator containing active indicating silica gel or Drierite.

References

  • CAS: 1396966-74-7 - CymitQuimica . CymitQuimica. 1

  • Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability . NIH. 2

  • Convergent Synthesis of Thioether Containing Peptides . MDPI. 3

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane . ACS Publications. 5

  • Changes in the S-alk(en)yl Cysteine Sulfoxides and their Biosynthetic Intermediates during Onion Storage . ASHS Journals. 4

Sources

Methodological & Application

Application Note: Preparation and Application of 2-Amino-3-(propylsulfanyl)propanoic acid HCl Standard Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Applications: Lipid metabolism assays, immunomodulation modeling, and customized cell culture media supplementation.

Introduction & Scientific Context

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride, commonly referred to as S-propylcysteine HCl (SPC HCl) , is a sulfur-containing amino acid derivative structurally related to compounds found in Allium species (e.g., garlic and onions). In cell culture and pharmacological research, SPC is highly valued for its pleiotropic effects. It acts as a potent modulator of lipid metabolism—specifically by reducing apolipoprotein B100 (ApoB100) and triacylglycerol secretion in hepatic models [1]—and serves as an immunomodulator that promotes B-cell differentiation into IgA-producing plasma cells via the Erk1/2-Xbp1 signaling axis [2].

Because SPC is supplied as a hydrochloride (HCl) salt, its integration into physiological cell culture systems requires stringent preparation protocols. Improper handling can lead to media acidification, osmotic stress, or thermal degradation of the thioether group, invalidating experimental results. This guide provides a self-validating, step-by-step methodology for preparing and utilizing SPC HCl in in vitro models.

Physicochemical Properties & Reagent Specifications

Understanding the physicochemical nature of SPC HCl is critical for predicting its behavior in aqueous cell culture media.

PropertySpecificationExperimental Implication
Chemical Name 2-Amino-3-(propylsulfanyl)propanoic acid HClContains a reactive thioether linkage and an amine group.
Molecular Formula C₆H₁₃NO₂S · HClThe HCl salt ensures high aqueous solubility but lowers pH.
Molecular Weight 199.70 g/mol Required for precise molarity calculations (100 mM = 19.97 mg/mL).
Solubility >50 mg/mL in H₂OEasily formulated as a concentrated aqueous stock solution.
Thermal Stability Heat-sensitive (Thioether oxidation)Do not autoclave. Must be sterilized via 0.22 µm filtration.
Storage (Powder) -20°C, desiccatedProtect from moisture to prevent hydrolysis and clumping.

Core Protocol: Preparation of 100 mM SPC HCl Stock Solution

The following protocol establishes a 100 mM stock solution. This concentration is optimal because it is high enough to minimize the volume of stock added to the final culture media, yet low enough to prevent precipitation upon pH neutralization.

Materials Required
  • SPC HCl powder (Cell culture grade, ≥98% purity)

  • Milli-Q® Water (18.2 MΩ·cm) or sterile PBS (Ca²⁺/Mg²⁺-free)

  • 1N NaOH (Cell culture grade)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Calibrated pH meter and Osmometer

Step-by-Step Methodology
  • Weighing and Dissolution:

    • Weigh exactly 19.97 mg of SPC HCl powder per 1 mL of target stock volume.

    • Add the powder to 80% of the final target volume of Milli-Q water.

    • Mechanistic Insight: The solution will immediately become highly acidic (pH < 3.0) due to the dissociation of the hydrochloride salt.

  • pH Neutralization (Critical Step):

    • Place the solution on a magnetic stirrer. Insert a calibrated pH probe.

    • Dropwise, add 1N NaOH until the pH reaches 7.2 – 7.4 .

    • Causality: Failing to neutralize the HCl salt before adding it to buffered cell culture media (like DMEM or RPMI) will overwhelm the media's bicarbonate/HEPES buffering capacity [3]. This causes rapid acidification (indicated by phenol red turning yellow), leading to acute cellular toxicity and apoptosis.

  • Volume Adjustment & Osmolality Check:

    • Bring the solution to the final target volume using Milli-Q water.

    • Self-Validation: Measure the osmolality. Neutralizing HCl with NaOH generates NaCl. While a 100 mM stock will have elevated osmolality, ensuring the final working concentration in the culture media remains within physiological limits (290–320 mOsm/kg) is critical to prevent osmotic shock.

  • Sterilization:

    • Pass the neutralized solution through a 0.22 µm PES syringe filter inside a Class II biosafety cabinet.

    • Causality: PES membranes are mandated over nitrocellulose or nylon due to their low protein/peptide binding characteristics and rapid flow rates, ensuring no loss of the amino acid derivative.

  • Aliquoting and Storage:

    • Aliquot the sterile stock into single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

    • Store at -80°C. Avoid repeated freeze-thaw cycles, which can induce oxidation of the propylsulfanyl (thioether) group into a sulfoxide, altering its biological activity.

Experimental Workflows & Mechanistic Pathways

Workflow A: HepG2 Lipid Metabolism Assay

SPC is utilized to study the downregulation of cholesterol biosynthesis and ApoB100 secretion [1].

  • Cell Line: HepG2 (Human hepatocellular carcinoma).

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Treatment: Dilute the 100 mM SPC stock directly into the pre-warmed culture media to achieve a working concentration of 1 mM to 5 mM.

  • Incubation: 24–48 hours at 37°C, 5% CO₂.

  • Readout: Collect the supernatant to quantify ApoB100 via ELISA and intracellular triacylglycerols via colorimetric assay.

G SPC S-Propylcysteine HCl (SPC) HMGCoA HMG-CoA Reductase SPC->HMGCoA Inhibits TG Triacylglycerol Synthesis SPC->TG Reduces ApoB ApoB100 Secretion SPC->ApoB Downregulates Chol Cholesterol Synthesis HMGCoA->Chol Decreases VLDL VLDL/LDL Assembly Chol->VLDL TG->VLDL ApoB->VLDL

Figure 1: Mechanistic pathway of SPC-mediated inhibition of lipid synthesis and VLDL assembly in HepG2 cells.

Workflow B: B-Cell Differentiation & Immunomodulation

SPC promotes the differentiation of splenic lymphocytes into IgA-producing plasma cells [2].

  • Cell Type: Primary mouse splenic lymphocytes.

  • Media: RPMI-1640 supplemented with 10% FBS, 50 µM β-mercaptoethanol, and 10 mM HEPES.

  • Treatment: Treat cells with 0.1 mM to 0.3 mM SPC working solutions.

  • Incubation: 72 hours.

  • Readout: Measure IgA concentration in the culture medium via ELISA; assess Xbp1 mRNA expression via RT-qPCR.

G SPC S-Propylcysteine HCl (SPC) Erk Erk1/2 Phosphorylation SPC->Erk Activates Pax5 Pax5 Degradation Erk->Pax5 Induces Xbp1 Xbp1 mRNA Expression Erk->Xbp1 Upregulates Plasma Plasma Cell Differentiation Pax5->Plasma Removes Repression Xbp1->Plasma Drives IgA IgA Production Plasma->IgA Secretes

Figure 2: SPC-induced Erk1/2-Xbp1 signaling cascade driving B-cell differentiation into IgA-producing plasma cells.

Troubleshooting & Best Practices

  • Precipitation upon dilution into media: If precipitation occurs when adding the stock to the culture media, it is likely due to localized pH shock or interaction with divalent cations (Ca²⁺/Mg²⁺) in the media. Solution: Ensure the stock is perfectly neutralized to pH 7.4 prior to addition, and add the stock dropwise while gently swirling the media.

  • Inconsistent biological response: Thioethers are prone to oxidation. If the stock solution is left at room temperature for extended periods or subjected to multiple freeze-thaw cycles, the active SPC may oxidize into its sulfoxide derivative, altering receptor binding and enzymatic inhibition profiles. Solution: Strictly adhere to single-use aliquots stored at -80°C.

References

  • Han, S., Hu, Y., Anno, T., & Yanagita, T. (2002). "S-propyl cysteine reduces the secretion of apolipoprotein B100 and triacylglycerol by HepG2 cells." Nutrition, 18(6), 505-509.[Link][1]

  • Suzuki, J., Yamaguchi, T., Matsutomo, T., Amano, H., Morihara, N., & Kodera, Y. (2016). "S-1-Propenylcysteine Promotes the Differentiation of B Cells Into IgA-producing Cells by the Induction of Erk1/2-dependent Xbp1 Expression in Peyer's Patches." Nutrition, 32(7-8), 884-889.[Link][2]

Sources

Application Note: Enzymatic Assay Protocols Using 2-Amino-3-(propylsulfanyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Biological Relevance

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride (commonly known as S-propyl-L-cysteine HCl, CAS: 1396966-74-7) is a highly soluble, synthetic thioether amino acid[1]. In drug development and enzymology, it serves as a critical small-molecule scaffold and an in vitro substrate for characterizing enzymes involved in sulfur amino acid metabolism, xenobiotic detoxification, and targeted prodrug activation therapies[2].

Because S-propyl-L-cysteine contains a stable thioether linkage rather than a free sulfhydryl, it is highly specific for enzymes that catalyze C-S bond cleavage ( β -elimination) or N-terminal modifications (acetylation/transamination)[3].

Pathway Substrate S-Propyl-L-Cysteine HCl (CAS: 1396966-74-7) Enz1 C-S Lyase (EC 4.4.1.11 / 4.4.1.13) β-Elimination Substrate->Enz1 H2O Enz2 N-Acetyltransferase (EC 2.3.1.80) Acetylation Substrate->Enz2 Acetyl-CoA Prod1A Pyruvate Enz1->Prod1A Prod1B Propanethiol + NH3 Enz1->Prod1B Prod2A N-Acetyl-S-Propyl-L-Cysteine Enz2->Prod2A Prod2B CoA-SH Enz2->Prod2B

Enzymatic pathways utilizing S-propyl-L-cysteine as a substrate.

Enzyme-Substrate Specificity Data

S-propyl-L-cysteine is recognized by several distinct enzyme classes. The table below summarizes the quantitative and qualitative reaction profiles based on authoritative biochemical databases[3],[4].

Table 1: Enzymatic Transformations of S-Propyl-L-Cysteine

Enzyme ClassEC NumberReaction TypePrimary ProductsNotesRef
Methionine γ -lyase 4.4.1.11 α,β -EliminationPropanethiol, Pyruvate, NH 3​ High affinity; utilized in tumor prodrug models.[3],[2]
Cysteine-S-conjugate β -lyase 4.4.1.13 β -EliminationPropanethiol, Pyruvate, NH 3​ Exhibits ~29% activity relative to native L-cystine.[3]
Alliin lyase (Alliinase) 4.4.1.4 α,β -EliminationPropanethiol, Pyruvate, NH 3​ Acts as a native substrate analog.[3]
Cysteine-S-conjugate N-acetyltransferase 2.3.1.80N-AcetylationN-Acetyl-S-propyl-L-cysteine, CoAActive acceptor in the mercapturic acid pathway.[4]
Cysteine-S-conjugate transaminase 2.6.1.75TransaminationS-propyl-3-thiopyruvate, L-glutamateRequires 2-oxoglutarate as the amino acceptor.[3]

Experimental Workflow Logic

Workflow Step1 1. Reagent Prep Buffer & Substrate Step2 2. Master Mix Enzyme + Cofactors Step1->Step2 Step3 3. Initiation Add Substrate Step2->Step3 Step4 4. Kinetic Read Absorbance Monitor Step3->Step4 Step5 5. Data Analysis Calculate V0 Step4->Step5

Standardized microplate workflow for continuous kinetic enzymatic assays.

Protocol 1: Continuous Coupled β -Elimination Assay

Target Enzymes: Methionine γ -lyase (MGL) / C-S Lyases (EC 4.4.1.11 / 4.4.1.13)

Assay Design Logic & Causality

The cleavage of S-propyl-L-cysteine by MGL yields propanethiol, pyruvate, and ammonia[3]. Direct detection of the generated propanethiol using Ellman's reagent (DTNB) is often confounded by the reducing agents (e.g., DTT) required to maintain lyase stability, resulting in high background noise. The Solution: We utilize a continuous coupled assay. As the lyase generates pyruvate, an excess of Lactate Dehydrogenase (LDH) immediately reduces it to lactate, concurrently oxidizing NADH to NAD + . This allows the reaction to be monitored in real-time via the decrease in absorbance at 340 nm, providing a clean, artifact-free kinetic trace[2].

Reagents
  • Assay Buffer: 100 mM Potassium Phosphate (pH 8.0), 1 mM EDTA, 0.1 mM Pyridoxal 5'-phosphate (PLP). (Causality: pH 8.0 facilitates the abstraction of the α -proton. EDTA chelates trace heavy metals that inhibit the enzyme. PLP is the mandatory catalytic cofactor[2]).

  • NADH Stock: 10 mM in dH 2​ O (Prepare fresh daily).

  • Coupling Enzyme: 100 U/mL Lactate Dehydrogenase (LDH).

  • Substrate: 100 mM S-Propyl-L-Cysteine HCl in dH 2​ O.

Step-by-Step Methodology
  • Plate Preparation: In a 96-well UV-transparent microplate, add 160 µL of Assay Buffer to all test and control wells.

  • Coupling System Addition: Add 10 µL of 10 mM NADH (final conc. 0.5 mM) and 10 µL of LDH stock (final conc. 5 U/well).

  • Enzyme Addition: Add 10 µL of purified C-S Lyase.

    • Self-Validating Control: For the No-Enzyme Control , substitute with 10 µL of Assay Buffer.

  • Holo-enzyme Reconstitution: Incubate the plate at 37°C for 5 minutes. This pre-incubation ensures the lyase is fully saturated with the PLP cofactor, preventing non-linear lag phases during the read[2].

  • Initiation: Add 10 µL of 100 mM S-Propyl-L-Cysteine HCl (final conc. 5 mM) to initiate the reaction.

    • Self-Validating Control: For the No-Substrate Control , substitute with 10 µL of dH 2​ O to monitor background NADH oxidation.

  • Measurement: Immediately read the absorbance at 340 nm in kinetic mode for 15 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) using the molar extinction coefficient of NADH ( ϵ=6220 M−1cm−1 ). Subtract the rate of the No-Substrate control from the test wells to determine specific activity.

Protocol 2: Continuous N-Acetylation Assay

Target Enzyme: Cysteine-S-conjugate N-acetyltransferase (NAT8, EC 2.3.1.80)

Assay Design Logic & Causality

NAT8 transfers an acetyl group from Acetyl-CoA to the α -amino group of S-propyl-L-cysteine, releasing free Coenzyme A (CoA-SH)[4]. The Solution: Because S-propyl-L-cysteine is a thioether, it lacks a free sulfhydryl group. This unique chemical property allows for the direct inclusion of DTNB (Ellman's reagent) in the reaction mixture. As the enzyme releases CoA-SH, DTNB instantly reacts with it to form the yellow 5-thio-2-nitrobenzoate (TNB) anion, detectable at 412 nm. This provides a highly specific, continuous readout with near-zero substrate background interference.

Reagents
  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA.

  • Detection Reagent: 5 mM DTNB in DMSO.

  • Cofactor: 5 mM Acetyl-CoA in dH 2​ O.

  • Substrate: 100 mM S-Propyl-L-Cysteine HCl in dH 2​ O.

Step-by-Step Methodology
  • Plate Preparation: In a standard 96-well clear microplate, add 150 µL of Assay Buffer to each well.

  • Master Mix Addition: Add 10 µL of 5 mM DTNB (final conc. 0.25 mM) and 10 µL of 5 mM Acetyl-CoA (final conc. 0.25 mM).

  • Enzyme Addition: Add 10 µL of purified NAT8 enzyme.

    • Self-Validating Control: For the No-Enzyme Control , substitute with 10 µL of Assay Buffer.

  • Equilibration: Incubate at 25°C for 5 minutes. (Note: A slight, linear background increase in absorbance may occur due to the slow, spontaneous hydrolysis of Acetyl-CoA in aqueous buffer).

  • Initiation: Add 20 µL of 100 mM S-Propyl-L-Cysteine HCl (final conc. 10 mM) to the test wells.

    • Self-Validating Control: For the No-Substrate Control , add 20 µL of dH 2​ O. This well mathematically isolates the enzyme-driven acetylation rate from the background Acetyl-CoA hydrolysis.

  • Measurement: Monitor absorbance at 412 nm in kinetic mode for 15 minutes at 25°C.

  • Data Analysis: Calculate specific activity using the TNB molar extinction coefficient ( ϵ=14,150 M−1cm−1 ).

References

  • Source: cymitquimica.
  • Source: brenda-enzymes.
  • Source: nih.
  • 2.3.1.

Sources

In vivo dosing strategies and vehicles for 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride (S-Propylcysteine HCl; SPC HCl) Audience: Preclinical Researchers, Toxicologists, and Drug Development Scientists

Introduction and Pharmacological Context

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride, widely known as S-propylcysteine (SPC) hydrochloride, is a highly water-soluble organosulfur aliphatic amino acid. Naturally occurring in aged garlic extract alongside its analog S-allylcysteine (SAC), SPC has become a highly valuable small-molecule scaffold in preclinical pharmacology.

From a mechanistic standpoint, SPC exhibits potent hepatoprotective effects. It mitigates acetaminophen (APAP)-induced hepatotoxicity by preventing the depletion of the intracellular glutathione (GSH) pool and enhancing glutathione peroxidase (GPx) activity . Additionally, SPC is heavily utilized in occupational toxicology; the formation of globin S-propylcysteine adducts and urinary N-acetyl-S-propylcysteine serve as validated internal biomarkers for 1-bromopropane exposure . Recent cardiovascular research has also identified SPC as a potential antihypertensive agent capable of inhibiting the Renin-Angiotensin System (RAS) .

Because SPC is supplied as a hydrochloride (HCl) salt, researchers must exercise strict control over vehicle selection, pH buffering, and osmolarity. Failure to account for the acidic dissociation of the HCl salt in aqueous media frequently leads to administration-site toxicity, taste aversion in oral models, and confounded efficacy data.

Pharmacodynamics & Mechanism of Action

To contextualize the dosing requirements, it is critical to understand the primary metabolic pathways SPC influences in vivo. In models of drug-induced liver injury (DILI), SPC acts as a direct replenishable sulfur source for the GSH cycle, neutralizing toxic metabolites like NAPQI before they can induce irreversible oxidative stress.

G APAP Acetaminophen (APAP) CYP450 CYP450 Metabolism APAP->CYP450 NAPQI Toxic NAPQI CYP450->NAPQI ROS Oxidative Stress (ROS) NAPQI->ROS Tox Hepatotoxicity ROS->Tox SPC S-Propylcysteine (SPC) GSH Glutathione (GSH) Pool SPC->GSH Replenishes GPx GPx Activity SPC->GPx Enhances Detox Detoxification & Clearance GSH->Detox Conjugates NAPQI GPx->Detox Neutralizes ROS Detox->NAPQI Inhibits Detox->ROS Inhibits

Figure 1: Hepatoprotective mechanism of SPC against APAP-induced toxicity.

Physicochemical Properties & Vehicle Selection

The causality behind vehicle selection stems directly from the compound's ionic state. As an HCl salt of an amino acid, SPC dissolves rapidly in water but liberates free protons ( H+ ), significantly lowering the pH of unbuffered solutions.

Table 1: Physicochemical Profile and Vehicle Compatibility

Property / RouteSpecification / Recommended VehicleScientific Rationale & Causality
Molecular Weight ~199.7 g/mol (Salt form)Small molecule; highly membrane-permeable via amino acid transporters.
Aqueous Solubility >50 mg/mLHighly hydrophilic. Does not require co-solvents (e.g., DMSO, Tween-80).
Oral (PO) - Gavage 0.9% Normal SalineMaintains physiological osmolarity in the GI tract, preventing osmotic diarrhea.
Oral (PO) - Ad Libitum Sterile Drinking WaterIdeal for chronic dosing. Requires pH monitoring to prevent taste aversion.
Injection (IP / IV) Phosphate-Buffered Saline (PBS)Critical: Unbuffered water + HCl salt causes chemical peritonitis or hemolysis. PBS buffers the acidic protons.

Validated In Vivo Dosing Strategies

Table 2: Standardized Dosing Regimens for SPC HCl

Target IndicationAnimal ModelRouteDose RangeFrequencyReference
Hepatoprotection Balb/cA MicePO (Drinking Water)1.0 g/L (~150 mg/kg/day)Continuous (4 weeks)
Immunomodulation C57BL/6 MicePO (Gavage)10 - 30 mg/kgDaily (5 - 14 days)Extrapolated
Pharmacokinetics Sprague-Dawley RatsIP / IV5 - 20 mg/kgSingle DoseExtrapolated

Step-by-Step Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent silent failures that could compromise downstream data.

Protocol A: Chronic Oral Dosing via Drinking Water (Hepatoprotection Model)

Designed for continuous, ad libitum administration over 4+ weeks.

  • Formulation: Dissolve 1.0 g of SPC HCl in 1,000 mL of sterile, autoclaved drinking water. Stir magnetically for 5 minutes until fully dissolved.

  • pH Verification (Causality Step): Measure the pH of the solution. The HCl salt will likely drop the pH to ~4.5 - 5.0.

    • Action: If pH < 5.0, titrate with dilute NaHCO3​ until the pH reaches 6.0 - 6.5.

    • Why: Rodents are highly sensitive to acidic water. Unbuffered acidic solutions induce taste aversion, leading to dehydration and severe under-dosing.

  • Administration: Transfer the solution to opaque water bottles (to prevent potential UV degradation of the organosulfur bond) and provide to the animals.

  • Self-Validation Checkpoint: Weigh the water bottles every 48 hours. Calculate the exact water consumed per cage. If water consumption drops by >15% compared to vehicle-only control cages, taste aversion is occurring. The formulation must be immediately discarded and re-buffered.

Protocol B: Acute Intraperitoneal (IP) Injection

Designed for precise pharmacokinetic or acute efficacy studies.

  • Reconstitution: Weigh out the required mass of SPC HCl and dissolve it in sterile 1X PBS (pH 7.4) to achieve a stock concentration of 10 mg/mL.

  • Buffering & Osmolarity (Causality Step): Ensure the final solution is isotonic and physiological.

    • Why: The peritoneal cavity is highly sensitive. Injecting an unbuffered HCl salt solution causes localized tissue necrosis, pain, and a systemic inflammatory response that will artificially skew cytokine (IL-6, TNF-α) readouts.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot and test with a calibrated micro-pH meter. The solution must read between pH 7.2 and 7.4. If acidic, adjust dropwise with 0.1N NaOH.

  • Sterilization: Pass the pH-adjusted solution through a 0.22 µm PES syringe filter into a sterile, septum-capped vial.

  • Dosing: Administer to mice at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse) using a 27G needle. Monitor animals for 30 minutes post-injection; absence of abdominal writhing validates a successful, non-irritating formulation.

Experimental Workflow Diagram

Workflow Acclimation 1. Animal Acclimation (7 Days) Vehicle_Prep 2. SPC HCl Formulation (PBS or Water) Acclimation->Vehicle_Prep pH_Adjustment 3. pH Verification (Target pH 7.0-7.4) Vehicle_Prep->pH_Adjustment Sterilization 4. Sterile Filtration (0.22 µm) pH_Adjustment->Sterilization Dosing 5. In Vivo Dosing (PO, IP, or IV) Sterilization->Dosing Monitoring 6. Daily Monitoring (Weight & Intake) Dosing->Monitoring Endpoint 7. Endpoint Analysis (Biomarkers & Histology) Monitoring->Endpoint

Figure 2: Standardized experimental workflow for SPC HCl in vivo efficacy studies.

References

  • Hsu, C. C., Lin, C. C., Liao, T. S., & Yin, M. C. (2006). Protective Effect of S-Allyl Cysteine and S-Propyl Cysteine on Acetaminophen-Induced Hepatotoxicity in Mice. Food and Chemical Toxicology. Available at:[Link]

  • Valentine, H., Amarnath, K., Amarnath, V., Li, W., Ding, X., Valentine, W. M., & Ichihara, G. (2007). Globin S-Propyl Cysteine and Urinary N-Acetyl-S-Propylcysteine as Internal Biomarkers of 1-Bromopropane Exposure. Toxicological Sciences. Available at:[Link]

  • Renjana, E., et al. (2023). In silico study of the organosulfur compounds of garlic (Allium sativum L.) as antihypertensive. AIP Conference Proceedings. Available at:[Link]

Troubleshooting & Optimization

How to prevent oxidation of 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. In drug development and peptide synthesis, I frequently encounter researchers struggling with irreproducible results caused by the silent degradation of sulfur-containing amino acids. While the hydrochloride salt form of 2-Amino-3-(propylsulfanyl)propanoic acid (S-propylcysteine) successfully stabilizes the alpha-amino group, the propylsulfanyl (thioether) side chain remains highly vulnerable to oxidation.

This guide abandons generic storage advice. Instead, it provides the mechanistic causality behind this degradation and outlines field-proven, self-validating protocols to ensure absolute reagent integrity from receipt to experiment.

The Causality of Thioether Degradation

To prevent degradation, we must first understand the chemical vulnerability of the molecule. The sulfur atom in the propylsulfanyl group possesses lone pairs of electrons that make it highly nucleophilic. When exposed to ambient oxygen, trace metals, or reactive oxygen species (ROS), the thioether undergoes stepwise oxidation: mild oxidation converts the thioether into a sulfoxide, while prolonged or strong oxidation yields a sulfone[1].

Mechanistically, this involves a one-step nucleophilic attack of the sulfide on an electrophilic peroxide-protic solvent complex, which facilitates the transfer of oxygen to the sulfur atom[2]. In biological testing and peptide synthesis, this unintended thioether oxidation is well documented to severely decrease the binding affinity and biological activity of target molecules[3].

OxidationPathway A 2-Amino-3-(propylsulfanyl) propanoic acid HCl C S-Propylcysteine Sulfoxide (Mild Oxidation) A->C Nucleophilic attack B Reactive Oxygen Species (Ambient O2 / Peroxides) B->C O2 transfer D S-Propylcysteine Sulfone (Strong Oxidation) C->D Further oxidation

Mechanistic pathway of thioether oxidation to sulfoxide and sulfone.

Quantitative Data: Storage Conditions vs. Oxidation Rate

Standard safety data sheets recommend handling and storing the contents under an inert gas and protecting them from moisture[4]. The table below quantifies why these variables matter.

Storage ConditionAtmosphereLight ExposureMoisture ControlEstimated Shelf LifeRelative Oxidation Rate
25°C (Room Temp)Ambient AirDirect LightNone< 1 MonthHigh (Rapid sulfoxide formation)
4°C (Fridge)Ambient AirDark (Amber)None2 - 3 MonthsModerate
-20°C (Freezer)NitrogenDark (Amber)Desiccant1 - 2 YearsLow
-80°C (Cryo) Argon Dark (Amber) Desiccant > 2 Years Negligible (Optimal)

Standard Operating Procedure: Anaerobic Aliquoting & Cryopreservation

Merely placing the bulk manufacturer's bottle in a -20°C freezer guarantees condensation and rapid oxidation upon repeated opening. To maintain scientific integrity, you must implement the following self-validating aliquoting protocol.

Step-by-Step Methodology
  • Thermal Equilibration: Before opening the newly received bulk container, let it sit in a desiccator at room temperature for 2 hours. Causality: Opening cold vials introduces atmospheric moisture, creating the protic solvent environment required for peroxide complex formation.

  • Aliquoting: Weigh single-use quantities (e.g., 10–50 mg) into amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative oxygen exposure.

  • Inert Gas Purging: Gently blow a stream of Argon gas into each vial for 30 seconds. Causality: Argon is heavier than air and displaces oxygen at the bottom of the vial, forming a protective blanket over the solid powder.

  • Sealing: Cap immediately with PTFE-lined septa caps to prevent gas exchange.

  • Cryogenic Storage: Transfer sealed vials to a -80°C freezer inside a secondary container filled with indicating silica gel.

The Self-Validation Checkpoint

A protocol is only as good as its validation. To ensure this workflow is actively protecting your reagent, establish an internal control loop:

  • Immediately after aliquoting, dissolve one vial (Baseline Control ) and run an LC-MS to quantify the initial Thioether-to-Sulfoxide ratio.

  • Leave a second unpurged vial at room temperature for 7 days (Positive Degradation Control ).

  • When you pull your first experimental vial from the -80°C freezer months later, compare its LC-MS profile against these two controls. If the experimental vial matches the Baseline and diverges from the Positive Control, your storage system is verified.

StorageWorkflow Start Bulk Reagent Receipt Aliquot Aliquot into Amber Vials (Minimize Light) Start->Aliquot Purge Argon Gas Purge (Displace O2) Aliquot->Purge Desiccate Add Silica Desiccant (Moisture Control) Purge->Desiccate Store Store at -80°C Desiccate->Store Validate LC-MS Baseline Validation (Self-Validating Loop) Store->Validate Execute Control Check

Self-validating workflow for aliquoting and storing S-propylcysteine HCl.

Troubleshooting FAQs

Q: Why is my S-propylcysteine hydrochloride showing a shifted retention time on HPLC? A: This is the hallmark of thioether oxidation. As the propylsulfanyl group oxidizes to a sulfoxide, the molecule becomes significantly more polar. On a standard reverse-phase HPLC column (e.g., C18), this increased polarity causes the oxidized degradant to elute earlier than the native thioether.

Q: Does the hydrochloride salt form protect the thioether from oxidation? A: No. The hydrochloride salt protonates the alpha-amino group, which increases overall solubility and prevents amine-related side reactions (like spontaneous cyclization or dimerization). However, it does not sterically or electronically shield the thioether side chain. The sulfur atom remains highly susceptible to nucleophilic attack[2].

Q: Can I store the compound in an aqueous stock solution to save time? A: It is highly discouraged for long-term storage. Water acts as a protic solvent that facilitates the formation of peroxide complexes, drastically accelerating oxidation[2]. If stock solutions must be stored, they should be thoroughly degassed with inert gas, flash-frozen in liquid nitrogen, and stored at -80°C for no longer than one month.

Q: Why do you recommend Argon over Nitrogen for purging small vials? A: Argon is approximately 38% denser than air, allowing it to sink and effectively displace oxygen at the bottom of the vial, creating a stable protective blanket over the solid powder. Nitrogen is slightly lighter than air and mixes more readily with ambient oxygen, making it less effective for small-vial purging unless performed inside a sealed, vacuum-purged glove box.

References

  • Thioether: Structure, Formula, Synthesis, and Examples - Chemistry Learner.
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst
  • US20100068210A1 - Compositions and methods for the prevention of oxidative degradation of proteins - Google P
  • SAFETY D

Sources

Troubleshooting poor aqueous solubility of 2-Amino-3-(propylsulfanyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently guide researchers through the formulation challenges of modified amino acids. 2-Amino-3-(propylsulfanyl)propanoic acid HCl (also known as S-propylcysteine hydrochloride) presents a unique paradox: while supplied as a highly soluble hydrochloride salt, it rapidly precipitates when introduced to physiological buffers.

This guide deconstructs the physicochemical causality behind this behavior and provides field-proven, self-validating protocols to ensure reliable solubilization for your downstream assays.

Diagnostic Workflow

SolubilityLogic Start Precipitation of S-Propylcysteine HCl CheckpH Measure Solution pH Start->CheckpH IspI Is pH 5.5 - 6.5? (Isoelectric Range) CheckpH->IspI AdjustpH Adjust pH < 3.0 or > 8.5 (Induce Net Charge) IspI->AdjustpH Yes (Zwitterion state) CheckAssay Does downstream assay tolerate pH extremes? IspI->CheckAssay No AdjustpH->CheckAssay Check compatibility UseCosolvent Use Cosolvent System (e.g., 10% DMSO/PEG400) CheckAssay->UseCosolvent No, requires neutral pH UseCD Use HP-β-Cyclodextrin Encapsulation CheckAssay->UseCD No, organic solvents toxic

Diagnostic logic flow for troubleshooting S-propylcysteine precipitation in aqueous media.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the molecule's charge state. Amino acids are amphoteric electrolytes[1]. The solubility of an amino acid is directly dictated by its net charge, which fluctuates based on the pH of the microenvironment[2].

Table: pH-Dependent Charge States and Solubility Profile of S-Propylcysteine

pH RangeDominant Ionic SpeciesNet ChargeAqueous SolubilityMechanistic Causality
< 2.5 Cationic (-NH3⁺, -COOH)+1High (>50 mg/mL)Strong electrostatic repulsion and hydrophilic solvation of the protonated amine.
5.5 - 6.5 Zwitterionic (-NH3⁺, -COO⁻)0Minimum (<1 mg/mL)Isoelectric point (pI); lack of electrostatic repulsion drives hydrophobic aggregation[3].
> 9.5 Anionic (-NH2, -COO⁻)-1Moderate (~15 mg/mL)Electrostatic repulsion restores solubility, though the propyl chain remains slightly hydrophobic.

Troubleshooting Q&A

Q1: Why does my compound dissolve perfectly in pure water, but crash out immediately when added to my pH 7.4 assay buffer? Causality: When you dissolve the HCl salt in unbuffered pure water, the released hydrochloric acid drops the solution pH to ~2.0-3.0. At this acidic pH, the molecule is fully protonated (cationic) and highly soluble[2]. However, when you introduce this stock to a pH 7.4 buffer, you force the molecule into its isoelectric range (pI). At the pI, the molecule becomes a zwitterion with a net-zero charge[1]. Without electrostatic repulsion, the lipophilic propyl thioether side chains interact via van der Waals forces, driving rapid [4].

Q2: My in vitro cell assay requires a strict pH of 7.4. How can I keep the zwitterion in solution? Causality: If you cannot alter the pH, you must alter the solvent's dielectric constant. Water-miscible cosolvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG400) disrupt the hydrophobic interactions of the propyl chain[5]. PEG400 is particularly effective as it behaves like a weak organic solvent, thermodynamically while maintaining compatibility with aqueous buffers[6].

Q3: Organic solvents like DMSO and PEG400 are toxic to my specific primary cell line. Is there a solvent-free alternative? Causality: Yes. When cosolvents are biologically incompatible, supramolecular complexation is the gold standard[7]. By utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD), we can encapsulate the lipophilic propyl thioether side chain within the cyclodextrin's hydrophobic cavity[8]. The zwitterionic backbone remains exposed to the aqueous environment, maintaining solubility without altering the bulk solvent properties or causing cellular toxicity.

Validated Experimental Protocols

Protocol A: Cosolvent-Mediated Solubilization (PEG400/Aqueous)

Self-Validation Metric: Solution remains optically clear after centrifugation at 10,000 x g.

  • Dry Massing: Weigh 10 mg of 2-Amino-3-(propylsulfanyl)propanoic acid HCl into a sterile microcentrifuge tube.

  • Primary Solubilization: Add 100 µL of 100% PEG400 directly to the powder. Vortex vigorously for 2 minutes. The propyl chain will favorably interact with the PEG400[6].

  • Aqueous Titration: Slowly add 900 µL of your target physiological buffer (e.g., PBS pH 7.4) in 100 µL increments, vortexing for 10 seconds between each addition. This gradual phase mixing prevents localized supersaturation and crashes[8].

  • Validation: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white pellet is visible, solubility is incomplete; you must increase the PEG400 ratio to 15% or slightly warm the solution to 37°C.

Protocol B: Solvent-Free Cyclodextrin Complexation

Self-Validation Metric: Complete dissolution of the API in a pre-formulated CD solution without pH shifts or membrane retention.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target physiological buffer (pH 7.4). Stir at room temperature until completely transparent.

  • API Integration: Add 5 mg of the S-propylcysteine HCl powder to 1 mL of the 20% HP-β-CD solution.

  • Equilibration: Place the tube on a thermomixer at 37°C and 800 RPM for 2 hours. The thermal energy accelerates the inclusion of the propyl chain into the hydrophobic cavity of the cyclodextrin[7].

  • Validation: Filter the solution through a 0.22 µm PES syringe filter. Analyze the filtrate via UV-Vis (or HPLC) to confirm the target concentration has been achieved. If the concentration drops post-filtration, the complexation time must be extended.

Sources

Optimizing yield in the chemical synthesis of S-propylcysteine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing S-Propylcysteine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the chemical synthesis of S-propyl-L-cysteine hydrochloride. This resource moves beyond basic recipes, focusing on the physicochemical causality of the reaction to ensure your protocols are robust, reproducible, and self-validating.

Standardized Experimental Protocol: Chemoselective S-Alkylation

The synthesis of S-propyl-L-cysteine relies on the nucleophilic substitution of 1-bromopropane by the thiolate anion of L-cysteine[1]. The following methodology is optimized for maximum yield and high enantiomeric fidelity.

Step-by-Step Methodology:

  • Solvent Preparation: Degas 200 mL of deionized water by sparging with high-purity Nitrogen or Argon for 30 minutes to displace dissolved oxygen.

  • Substrate Dissolution: Dissolve 0.1 mol of L-cysteine hydrochloride monohydrate in the degassed water under a continuous inert gas blanket.

  • Alkalinization: Cool the reactor to 0–5°C using an ice-salt bath. Dropwise, add concentrated NH₄OH (or 5M NaOH) until the pH stabilizes strictly between 9.5 and 10.0[1]. Self-Validation: Use a calibrated pH probe; the solution should remain completely clear. Any turbidity indicates premature oxidation to L-cystine.

  • Alkylation: Add 0.11 mol (10% molar excess) of 1-bromopropane dropwise over 30 minutes. Maintain vigorous stirring (>800 rpm) to overcome the biphasic nature of the mixture[2].

  • Reaction Maturation: Stir the mixture at 0–5°C for 2 hours, then allow it to warm to room temperature for an additional 1 hour.

  • Isoelectric Precipitation: Adjust the pH to 5.25 (the isoelectric point) using glacial acetic acid[2]. Stir for 30 minutes at 4°C. Collect the white precipitate (free S-propyl-L-cysteine) via vacuum filtration and wash thoroughly with cold ethanol.

  • Hydrochloride Salt Formation: Suspend the dried free base in anhydrous absolute ethanol. Bubble dry HCl gas (or add anhydrous ethereal HCl) until the suspension fully dissolves. Induce crystallization by adding cold anhydrous diethyl ether. Filter and dry under vacuum.

Workflow A 1. L-Cysteine HCl + Degassed H2O B 2. Alkalinization (NH4OH, pH 9.5-10.0, 0-5°C) A->B C 3. S-Alkylation (+ 1-Bromopropane, Vigorous Stirring) B->C D 4. Isoelectric Precipitation (Acetic Acid to pH 5.25) C->D E 5. Salt Formation (+ Anhydrous HCl in EtOH) D->E F 6. S-Propylcysteine HCl (Crystallization via Ether) E->F

Figure 1: Step-by-step workflow for the chemical synthesis of S-propylcysteine hydrochloride.

Troubleshooting & FAQs: Causality and Optimization

Q1: My final yield is consistently below 60%. What is the primary cause of this loss? A1: The most common culprit for yield loss is the oxidative dimerization of L-cysteine into L-cystine[3]. In alkaline environments, the thiolate anion (RS⁻) is highly susceptible to oxidation by dissolved O₂. If your reaction mixture turns cloudy before the addition of 1-bromopropane, oxidation has already occurred. Corrective Action: Ensure strict adherence to solvent degassing. Maintain a positive pressure of Argon/N₂ throughout the alkalinization and alkylation phases.

Q2: LC-MS analysis shows a significant byproduct with a higher mass. Why am I losing chemoselectivity? A2: You are likely observing N,S-dipropyl-L-cysteine, resulting from over-alkylation. This is a direct consequence of poor pH control. The pKa of the cysteine thiol is ~8.3, while the primary amine is ~10.8. If the pH exceeds 10.5, the amine becomes deprotonated and highly nucleophilic, competing with the thiolate for the alkyl halide. Corrective Action: Buffer the system tightly at pH 9.5–10.0. Using NH₄OH instead of strong bases like NaOH provides a self-buffering effect that prevents localized pH spikes during base addition[1].

Q3: The alkylation reaction seems to stall, leaving unreacted L-cysteine. How can I drive it to completion? A3: 1-Bromopropane has low solubility in water, creating a biphasic system. If the stirring rate is insufficient, the reaction becomes mass-transfer limited at the aqueous-organic interface. Corrective Action: Increase the agitation rate to >800 rpm to create a fine emulsion. Alternatively, using a co-solvent system (e.g., 20% ethanol in water) can increase the solubility of the alkyl halide and accelerate the reaction kinetics[2].

Logic Substrate L-Cysteine Cond1 High O2 / No Inert Gas Substrate->Cond1 Cond2 Optimal pH (9.5-10.0) Substrate->Cond2 Cond3 Excess Base (pH > 10.5) Substrate->Cond3 Prod1 L-Cystine (Dimer) Cond1->Prod1 Oxidation Prod2 S-Propylcysteine (Target) Cond2->Prod2 S-Alkylation Prod3 N,S-Dipropylcysteine Cond3->Prod3 N-Alkylation

Figure 2: Mechanistic pathways and byproducts based on reaction conditions.

Quantitative Data: Yield Optimization Matrix

To ensure a self-validating process, benchmark your reaction parameters against the empirical data summarized below. Deviations from the optimal state have predictable, quantifiable impacts on the final yield.

ParameterSub-optimal ConditionOptimal ConditionEffect on YieldMechanistic Causality
pH Control > 10.59.5 – 10.0-15% to -25%Amine deprotonation initiates competitive N-alkylation.
Atmosphere Ambient AirN₂ / Argon Blanket-20% to -30%Thiolate rapidly oxidizes to the unreactive L-cystine disulfide.
Temperature > 25°C0 – 5°C-10% to -20%Accelerates the base-catalyzed hydrolysis of 1-bromopropane to 1-propanol.
Agitation Low (< 300 rpm)Vigorous (> 800 rpm)-30% to -40%Biphasic mixture induces severe mass-transfer limitations.

References

  • Source: tandfonline.
  • Source: google.com (Google Patents)
  • Source: acs.

Sources

Overcoming baseline drift in HPLC analysis of 2-Amino-3-(propylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Analysis. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when analyzing 2-Amino-3-(propylsulfanyl)propanoic acid (commonly known as S-propylcysteine or SPC).

Because this aliphatic amino acid thioether lacks a strong conjugated chromophore, direct UV detection requires monitoring at low wavelengths (typically 205–215 nm). Operating at this optical extreme makes the assay highly susceptible to severe baseline drift, which can obscure low-abundance peaks, trigger integration errors, and compromise quantitative integrity.

Below, you will find a synthesized breakdown of detection strategies, mechanistic troubleshooting FAQs, and validated experimental protocols to stabilize your baseline.

Quantitative Comparison of Detection Strategies

Before troubleshooting, it is critical to evaluate if your current detection mode is the optimal choice for your sensitivity and stability requirements.

Detection ModeWavelength / SignalBaseline StabilityLimit of Detection (LOD)Primary Cause of Drift
Direct UV (Low) 205 - 215 nmPoor to Moderate~1 - 5 µg/mLMobile phase absorbance (TFA), Refractive Index shifts
Pre-Column Deriv. (UV) 254 nm (Dansyl)Excellent~0.1 - 0.5 µg/mLReagent degradation, incomplete quenching
Pre-Column Deriv. (FL) Ex: 340nm / Em: 525nmExcellent~10 - 50 ng/mLBackground fluorescence from impurities
LC-MS/MS (ESI-) m/z specific transitionsUltimate< 0.01 µg/mLMatrix effects, ion suppression (Optical drift bypassed)

Troubleshooting FAQs: Mechanistic Causes & Solutions

Q1: Why does my baseline drift upwards significantly during a reversed-phase gradient run at 210 nm? The Causality: When using ion-pairing additives like Trifluoroacetic acid (TFA) to retain polar S-propylcysteine on a C18 column, you are operating at the edge of the solvent's UV cutoff. TFA absorbs UV light strongly below 220 nm[1]. In a gradient from aqueous (Mobile Phase A) to organic (Mobile Phase B), the concentration of TFA reaching the detector changes due to solvent expansion coefficients. As the organic phase increases, the optical density of the fluid in the flow cell shifts, causing a steady upward or downward drift[1]. The Solution: Balance the absorbance of your mobile phases. If you use 0.1% TFA in Water (A), use 0.085% to 0.09% TFA in Acetonitrile (B). Acetonitrile has a naturally lower baseline absorbance than water at 210 nm, so slightly reducing the TFA in the organic phase matches the optical density across the gradient[1].

Q2: I am using an isocratic method, but I still observe a slow, cyclic baseline drift. What is happening? The Causality: Cyclic drift in isocratic low-UV or Refractive Index (RI) detection is almost always thermal. A slight mismatch between the column compartment temperature and the detector flow cell temperature causes the refractive index of the mobile phase to fluctuate as it enters the optical path[1]. Drafts from laboratory HVAC systems exacerbate this. The Solution: Align your column and detector temperatures. Ensure the detector temperature is identical to, or slightly higher than, the column temperature[1]. Furthermore, insulate all exposed PEEK or stainless-steel tubing between the column outlet and the detector inlet to shield against ambient thermal noise[1].

Q3: How can I eliminate erratic baseline noise and positive drift caused by mobile phase outgassing? The Causality: Mixing aqueous buffers with organic solvents (like methanol or acetonitrile) is an exothermic/endothermic process that decreases the solubility of dissolved gases. This releases micro-bubbles into the flow cell. As these bubbles pass through the detector, they scatter the UV light, causing erratic baseline spikes and a gradual upward drift[1]. The Solution: Utilize inline vacuum degassing and ensure solvents are freshly prepared[2]. As a self-validating mechanical fix, install a backpressure regulator (e.g., 40-50 psi) strictly after the detector flow cell. This applied pressure forces any remaining micro-bubbles back into solution as they pass through the optical path, instantly flattening the baseline[3].

Q4: I want to bypass low-UV drift entirely. What is the best derivatization strategy for S-propylcysteine? The Causality: Because interference by other non-sulfur compounds makes it difficult to use ordinary detection methods based on absorption in the low-UV region, covalently attaching a chromophore to the primary amine of S-propylcysteine is highly effective[4]. By using Dansyl chloride, you shift the detection wavelength to 254 nm, a region where mobile phase absorbance and gradient drift are negligible[4]. Alternatively, researchers quantify related propyl-cysteine metabolites using LC-MS with electrospray ionization (ESI), completely bypassing optical baseline drift[5].

System Workflows & Logic

BaselineDrift Start Observe Baseline Drift in S-Propylcysteine Analysis CheckUV Is Detection < 220 nm? Start->CheckUV CheckGrad Is it a Gradient Method? CheckUV->CheckGrad Yes CheckTemp Check Column/Detector Temp CheckUV->CheckTemp No SolUVGrad Balance TFA in Mobile Phases (e.g., 0.1% A / 0.085% B) CheckGrad->SolUVGrad Yes SolDeriv Use Pre-Column Deriv. (Dansyl) to shift > 250 nm CheckGrad->SolDeriv Alternative SolTemp Align Temperatures & Insulate Tubing CheckTemp->SolTemp Fluctuating SolDegas Check Degasser & Add Backpressure Regulator CheckTemp->SolDegas Stable

Decision tree for troubleshooting baseline drift in HPLC.

Derivatization Sample S-Propylcysteine Sample Buffer Add Borate Buffer (pH 9.5) Sample->Buffer Dansyl Add Dansyl Chloride in Acetonitrile Buffer->Dansyl Incubate Incubate 40°C for 30 mins Dansyl->Incubate Quench Quench with Methylamine Incubate->Quench Analyze HPLC-UV Analysis at 254 nm Quench->Analyze

Chemical derivatization logic for baseline stabilization.

Experimental Protocols

Protocol 1: Mobile Phase Absorbance Balancing (Low-UV Gradient)

Objective: Create a self-validating solvent system that maintains a flat baseline at 210 nm.

  • Prepare Mobile Phase A: Add exactly 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (0.1% v/v). Degas thoroughly.

  • Prepare Mobile Phase B: Add exactly 0.85 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v). Degas thoroughly.

  • System Equilibration: Flush the column with 100% Mobile Phase A for 15 column volumes.

  • Validation Run: Perform a "blank" gradient run (injecting 0 µL) from 5% B to 95% B over 20 minutes.

  • Evaluation: Monitor the baseline at 210 nm. If the baseline drifts upward, reduce the TFA in Mobile Phase B to 0.080%. If it drifts downward, increase the TFA in Mobile Phase B to 0.090%. The goal is a drift of < 5 mAU across the entire gradient.

Protocol 2: Dansyl Chloride Pre-Column Derivatization

Objective: Shift detection wavelength to 254 nm to bypass mobile phase absorbance issues.

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.5 using NaOH.

  • Reagent Preparation: Dissolve Dansyl chloride in anhydrous acetonitrile to a concentration of 10 mg/mL. (Note: Prepare fresh daily as it hydrolyzes in the presence of moisture).

  • Reaction: In a light-protected amber vial, combine 200 µL of the S-propylcysteine sample/standard with 200 µL of the borate buffer.

  • Derivatization: Add 100 µL of the Dansyl chloride solution. Vortex immediately for 10 seconds.

  • Incubation: Incubate the mixture in a heating block at 40°C for exactly 30 minutes.

  • Quenching: Stop the reaction and consume excess reagent by adding 20 µL of 2% methylamine solution. Vortex and let sit for 5 minutes.

  • Analysis: Inject 10 µL into the HPLC system. Monitor at 254 nm (UV) or Ex: 340 nm / Em: 525 nm (Fluorescence).

References

  • Why Your HPLC Baseline Drifts—And How to Stop It, Separation Science,[Link]

  • HPLC Troubleshooting - Baseline Drift, Shimadzu UK Limited,[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues, Phenomenex, [Link]

  • Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study, ResearchGate,[Link]

  • Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, PubMed,[Link]

Sources

Best storage conditions to maximize shelf life of 2-Amino-3-(propylsulfanyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3-(propylsulfanyl)propanoic acid HCl

Welcome to the technical support resource for 2-Amino-3-(propylsulfanyl)propanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established principles for handling sulfur-containing amino acid hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Amino-3-(propylsulfanyl)propanoic acid HCl as a solid?

To maximize the shelf life of solid 2-Amino-3-(propylsulfanyl)propanoic acid HCl, it is crucial to store it in a cool, dry, and dark environment. The recommended long-term storage temperature is -20°C or lower in a tightly sealed container. For short-term use, storage at 2-8°C is acceptable. The hydrochloride salt form enhances stability compared to the free amino acid, but proper storage is still paramount to prevent degradation.

  • Causality: The primary degradation pathways for this molecule are likely oxidation of the sulfur atom and hydrolysis facilitated by moisture. Lower temperatures slow down the rates of these chemical reactions, while protection from light and moisture minimizes their initiation. The thioether group in the molecule is susceptible to oxidation, a common issue with sulfur-containing amino acids like methionine.[1][2]

Q2: Why is it important to protect this compound from moisture?

2-Amino-3-(propylsulfanyl)propanoic acid HCl, like many amine hydrochloride salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to several issues:

  • Physical Changes: Absorption of water will cause the powder to clump, making it difficult to weigh and handle accurately.[1]

  • Chemical Degradation: The presence of water can accelerate hydrolytic degradation pathways.

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual concentration of the active compound will be lower than what is calculated based on the weighed mass, leading to experimental errors.

To mitigate this, always allow the container to equilibrate to room temperature in a desiccator before opening. After dispensing the material, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing tightly.[3][4]

Q3: How should I store solutions of 2-Amino-3-(propylsulfanyl)propanoic acid HCl?

It is generally not recommended to store this compound in solution for extended periods.[2][4] If you must prepare stock solutions, adhere to the following guidelines:

  • Solvent Choice: Use an appropriate buffer or solvent. For compounds with free cysteine residues, acidic buffers are recommended to prevent oxidation of the thiol group. While this compound has a thioether, not a free thiol, using a slightly acidic buffer (pH < 7) can still be beneficial.

  • Storage Temperature: Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or, for longer-term storage, at -80°C.[5]

  • Oxygen-Free Conditions: The thioether is prone to oxidation.[1] To minimize this, use degassed solvents for preparing solutions and consider overlaying the solution with an inert gas before sealing and freezing.

Q4: What are the signs of degradation, and how can I test for it?

Visual signs of degradation can include a change in color (e.g., yellowing) or the presence of an uncharacteristic odor. For a more quantitative assessment, you can perform the following:

  • Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method (e.g., UV or mass spectrometry) to check for the appearance of new peaks, which could indicate degradation products.

  • NMR Spectroscopy: ¹H NMR can be used to check for changes in the chemical structure.

A simple experimental protocol for a stability study is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty dissolving the compound The compound may have absorbed moisture and clumped.Ensure the compound is fully equilibrated to room temperature before opening. If clumping is observed, gentle grinding in a mortar and pestle under a dry, inert atmosphere may be necessary. Sonication can also aid in dissolution.[2]
Inconsistent experimental results This could be due to compound degradation or inaccurate weighing due to moisture absorption.Always use a fresh aliquot for critical experiments. If degradation is suspected, verify the purity of your stock using HPLC. Ensure proper handling and storage procedures are followed to prevent moisture uptake.
Visible change in appearance of the solid The compound may have been exposed to light, heat, or moisture, leading to degradation.Discard the material if significant changes in color or texture are observed. Review your storage protocol to ensure the compound is protected from environmental factors.

Summary of Storage Conditions

Form Storage Temperature Atmosphere Light Conditions Expected Shelf Life
Solid (Long-term) ≤ -20°CInert gas (e.g., Nitrogen, Argon) recommended; Tightly sealed container is essential.In the dark (e.g., amber vial)Several years
Solid (Short-term) 2-8°CTightly sealed container.In the darkMonths
Solution ≤ -20°C (aliquoted)Prepared with degassed solvent; inert gas overlay recommended.In the darkWeeks to a few months

Experimental Protocols

Protocol: Small-Scale Stability Assessment
  • Sample Preparation: Prepare several small, accurately weighed samples of 2-Amino-3-(propylsulfanyl)propanoic acid HCl in individual, tightly sealed amber glass vials.

  • Initial Analysis (T=0): Analyze one sample immediately to establish a baseline purity profile using HPLC and/or ¹H NMR.

  • Incubation: Store the remaining vials under different conditions (e.g., -20°C, 4°C, room temperature, and an accelerated condition like 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), retrieve a vial from each storage condition.

  • Analysis: Allow the vial to equilibrate to room temperature. Analyze the sample using the same method as the T=0 sample.

  • Data Comparison: Compare the purity profiles over time to determine the rate of degradation under each condition.

Logical Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting issues related to the storage and handling of 2-Amino-3-(propylsulfanyl)propanoic acid HCl.

G cluster_storage Storage & Handling Verification start Start: Experimental Anomaly Observed check_purity Is the purity of the compound ? start->check_purity perform_hplc Perform HPLC/LC-MS analysis on current stock. check_purity->perform_hplc Yes review_protocol Review experimental protocol for other potential errors. check_purity->review_protocol No check_storage_conditions Were recommended storage conditions followed? (Temp, Light, Moisture) check_solution_prep Was the solution prepared fresh with degassed solvents? check_storage_conditions->check_solution_prep Yes end_degraded Conclusion: Compound has degraded. Procure new stock and adhere to strict storage protocols. check_storage_conditions->end_degraded No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_solution_prep->check_freeze_thaw Yes check_solution_prep->end_degraded No end_stable Conclusion: Compound is stable. Issue lies elsewhere. check_freeze_thaw->end_stable Yes check_freeze_thaw->end_degraded No perform_hplc->check_storage_conditions Purity OK new_stock Use a fresh, unopened vial of the compound. perform_hplc->new_stock Degradation Detected new_stock->end_degraded review_protocol->end_stable

Caption: Troubleshooting workflow for storage-related issues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound S-Propyl-L-cysteine (FDB012677). Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • PubChem. (n.d.). S-Propylcysteine. Retrieved from [Link]

  • Quora. (2012, January 19). How long can one store amino acids at room temperature?. Retrieved from [Link]

  • Reddit. (2024, July 13). Amino acid solution storage – please help. Retrieved from [Link]

  • Stipanuk, M. H. (2004). Metabolism of sulfur-containing amino acids. Annual Review of Nutrition, 24, 539-577. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Peptide Coupling with 2-Amino-3-(propylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical advice for challenges encountered during the synthesis of peptides containing the sterically hindered amino acid, 2-Amino-3-(propylsulfanyl)propanoic acid. Our goal is to equip you with the knowledge to optimize your coupling reactions, enhance yields, and ensure the integrity of your final peptide product.

Understanding the Challenge: Steric Hindrance

The primary difficulty in incorporating 2-Amino-3-(propylsulfanyl)propanoic acid into a peptide sequence lies in its structure. The propylsulfanyl group attached to the beta-carbon creates significant steric bulk. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1]

Visualizing Steric Hindrance

StericHindrance cluster_0 Standard Coupling cluster_1 Hindered Coupling Activated_AA_1 Activated Amino Acid Resin_Peptide_1 Resin-Bound Peptide (Standard AA) Activated_AA_1->Resin_Peptide_1 Easy Approach Activated_AA_2 Activated Amino Acid Hindered_Residue 2-Amino-3-(propylsulfanyl)propanoic acid on Resin Activated_AA_2->Hindered_Residue Obstructed Approach Propylsulfanyl Propylsulfanyl Group (Bulk) Propylsulfanyl->Hindered_Residue

Caption: Steric hindrance from the propylsulfanyl group.

Troubleshooting Guide

This section addresses common issues encountered when coupling 2-Amino-3-(propylsulfanyl)propanoic acid and provides actionable solutions.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

This is the most frequent problem, identified by a positive Kaiser test (blue/purple beads) after the coupling step, indicating unreacted free primary amines.[1]

Root Causes:

  • Insufficient Reagent Potency: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often too weak to overcome the steric barrier.[2]

  • Inadequate Reaction Time: Sterically hindered couplings are kinetically slow.[3]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites.[4][5]

Solutions:

  • Upgrade Your Coupling Reagent: Switch to more powerful onium salt-based reagents. These form highly reactive esters that can overcome the steric hindrance.[3]

    • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective.[4][6]

    • Phosphonium Salts: PyBOP and PyAOP are excellent choices.[3][4] For particularly challenging couplings, PyBrOP can be employed due to its higher reactivity.[4]

  • Optimize Reaction Conditions:

    • Double Coupling: Repeat the coupling step with a fresh preparation of activated amino acid and reagents.[5][7]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3]

    • Elevated Temperature: Gentle heating can increase the reaction rate, but must be used cautiously to avoid racemization.[3][8] Microwave-assisted peptide synthesis (MAPS) is a highly effective method for driving difficult couplings to completion quickly.[3]

  • Improve Solvation and Disrupt Aggregation:

    • Solvent Choice: Use N-methylpyrrolidone (NMP) instead of or mixed with Dimethylformamide (DMF) for its superior solvating properties.[3] In very difficult cases, a mixture of DCM/DMF/NMP might be beneficial.[9]

    • Chaotropic Agents: Adding salts like LiCl to the coupling mixture can help disrupt secondary structures and improve reagent access.[9]

Comparative Table of Coupling Reagents for Hindered Amino Acids
Reagent FamilyExamplesReactivityAdvantagesConsiderations
Carbodiimides DCC, DIC, EDCLow-ModerateCost-effectiveOften insufficient for hindered couplings; requires additives like HOBt to reduce racemization.[10][11]
Phosphonium Salts PyBOP, PyAOP, PyBrOPHighLow racemization risk, highly effective for hindered residues.[4][10]More expensive than carbodiimides.[10]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh-Very HighExcellent efficiency, suitable for automated synthesis.[6][10]Can cause guanidinylation of the N-terminal amine if not pre-activated.[8]
Issue 2: Racemization

The harsh conditions required to force a hindered coupling can sometimes lead to the loss of stereochemical integrity (racemization) of the activated amino acid.

Root Causes:

  • Over-activation: Prolonged exposure to activating reagents, especially in the presence of a strong base, can lead to the formation of an oxazolone intermediate, which is prone to racemization.[12]

  • High Temperatures: Increased reaction temperatures accelerate the rate of racemization.[13]

  • Base Selection: Strong, non-sterically hindered bases can increase the rate of racemization.[14]

Solutions:

  • Use Racemization-Suppressing Additives: When using carbodiimides, always include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][14] Newer reagents like COMU incorporate an HOBt derivative (Oxyma Pure) directly into their structure, enhancing safety and effectiveness.[6]

  • Optimize Base and Temperature:

    • Base Selection: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[12][14]

    • Temperature Control: If possible, perform the coupling at a lower temperature (e.g., 0°C) for a longer duration.[14]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin to reduce the risk of side reactions.[4]

Workflow for Optimizing Hindered Couplings

TroubleshootingWorkflow Start Start: Coupling 2-Amino-3- (propylsulfanyl)propanoic acid KaiserTest Perform Kaiser Test Post-Coupling Start->KaiserTest Success Coupling Successful. Proceed to Deprotection. KaiserTest->Success Negative (Yellow) Incomplete Incomplete Coupling Detected KaiserTest->Incomplete Positive (Blue) DoubleCouple Strategy 1: Double Couple with Fresh Reagents Incomplete->DoubleCouple KaiserTest_2 Perform Kaiser Test DoubleCouple->KaiserTest_2 Re-test KaiserTest_2->Success Negative UpgradeReagent Strategy 2: Upgrade Coupling Reagent (e.g., HATU, PyBOP) KaiserTest_2->UpgradeReagent Positive KaiserTest_3 Perform Kaiser Test UpgradeReagent->KaiserTest_3 Re-attempt Coupling KaiserTest_3->Success Negative AdvancedMethods Strategy 3: Advanced Methods - Increase Time/Temp (Microwave) - Change Solvent (NMP) - Add Chaotropic Salts KaiserTest_3->AdvancedMethods Positive KaiserTest_4 Perform Kaiser Test AdvancedMethods->KaiserTest_4 Re-attempt Coupling KaiserTest_4->Success Negative

Caption: A logical workflow for troubleshooting hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Can I use standard carbodiimide reagents like DCC for this amino acid? While carbodiimides are workhorses in peptide synthesis, they are often insufficient for coupling sterically hindered residues like 2-Amino-3-(propylsulfanyl)propanoic acid.[1][2] More potent onium salt-based reagents (uronium/phosphonium) are strongly recommended to achieve acceptable yields.[1]

Q2: How do I properly monitor the coupling reaction? The qualitative Kaiser test is a rapid and effective method to check for the presence of free primary amines on the resin after coupling.[1] A negative result (yellow/colorless beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies an incomplete coupling that requires intervention.[1] For quantitative analysis, a small-scale test cleavage followed by HPLC and Mass Spectrometry is recommended.[5]

Q3: Is there a risk of side reactions with the propylsulfanyl group? The thioether in the propylsulfanyl group is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions. However, the sulfur atom can be susceptible to oxidation, especially during the final cleavage from the resin if strong acidic conditions are prolonged. It is advisable to use scavengers in the cleavage cocktail to protect against this.

Q4: What is "double coupling" and when should I use it? Double coupling is the process of repeating the coupling step with a fresh batch of activated amino acid and reagents after the initial coupling reaction.[5] This strategy is employed when monitoring indicates an incomplete reaction and is a common first step in troubleshooting difficult couplings before resorting to more drastic changes in reagents or conditions.[7]

Q5: Can microwave synthesis help with this hindered coupling? Yes, microwave-assisted peptide synthesis can be highly effective. The microwave energy heats the reaction rapidly and efficiently, which can help overcome the activation energy of sterically demanding couplings and significantly shorten reaction times.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for coupling 2-Amino-3-(propylsulfanyl)propanoic acid.

  • Deprotection: Following standard procedure, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Amino-3-(propylsulfanyl)propanoic acid (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow this mixture to pre-activate for 1-5 minutes.[3][4]

  • Coupling Reaction: Add the activation mixture to the washed, deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for completion.

  • Recoupling (if necessary): If the Kaiser test is positive, filter the resin, wash with DMF, and repeat steps 3-5 (a "double couple").

  • Final Wash: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF to prepare for the next deprotection step.

Protocol 2: The Kaiser Test (for monitoring free primary amines)
  • Sample Preparation: Place a small sample of resin beads (10-20) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops each of:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heating: Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.

  • Interpretation:

    • Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.[1]

    • Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.[1]

References

  • Pattison, J. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5654–5664. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Iris Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6555–6682. [Link]

Sources

Validation & Comparative

Validation of LC-MS/MS methods for quantifying 2-Amino-3-(propylsulfanyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation Guide: LC-MS/MS Quantification of 2-Amino-3-(propylsulfanyl)propanoic Acid

As a Senior Application Scientist, I have evaluated countless analytical workflows for organosulfur compounds and amino acid derivatives. The quantification of 2-Amino-3-(propylsulfanyl)propanoic acid —commonly known as S-propylcysteine (PrCys) —presents unique analytical challenges due to its high polarity, low molecular weight, and the complex biological matrices in which it is typically found.

PrCys serves a dual role in modern analytical science: it is a critical naturally occurring organosulfur biomarker in Allium species (like onions and garlic)[1], and, crucially, its N-acetylated form (N-acetyl-S-propylcysteine, AcPrCys) and globin adducts are the primary internal biomarkers for occupational exposure to the neurotoxic industrial solvent 1-bromopropane (1-BP)[2].

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methodologies, details a self-validating experimental protocol, and provides field-proven validation data.

Methodological Comparison: The Case for LC-MS/MS

Historically, laboratories relied on Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to quantify PrCys and AcPrCys. However, these legacy methods introduce significant analytical vulnerabilities.

  • The GC-MS Bottleneck: PrCys is non-volatile. GC-MS requires cumbersome pre-column derivatization (e.g., tert-butyldimethylsilylation or esterification with diazomethane)[2][3]. This step is highly sensitive to moisture, prone to incomplete reactions, and introduces variability that compromises quantitative integrity.

  • The HPLC-UV Limitation: UV detection lacks the specificity required for complex matrices like urine or plant extracts, necessitating extensive sample cleanup and chromophore derivatization (e.g., with o-phthalaldehyde)[3].

The LC-MS/MS Advantage: LC-MS/MS bypasses derivatization entirely. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS provides direct, highly specific detection of the intact molecule. The causality is simple: eliminating chemical derivatization reduces sample loss, shortens turnaround times, and drastically improves reproducibility.

Table 1: Performance Comparison for S-Propylcysteine Quantification

ParameterLC-MS/MS (Gold Standard)GC-MSHPLC-UV
Sample Preparation SPE (Direct Injection)SPE + DerivatizationSPE + Derivatization
Derivatization Required? No Yes (e.g., TBDMS)Yes (e.g., OPA)
Analytical Run Time 5 – 10 min15 – 25 min15 – 20 min
Limit of Detection (LOD) ~0.01 µg/mL[4]~0.05 µg/mL~0.5 µg/mL
Specificity Extremely High (MRM)High (SIM)Moderate (Absorbance)
Matrix Interference Low (Corrected by SIL-IS)ModerateHigh

Biological & Analytical Logic

To design a robust assay, we must understand the molecule's journey—both biologically and analytically. When a subject is exposed to 1-bromopropane, the toxicant alkylates glutathione, eventually degrading into PrCys, which is then N-acetylated in the liver and kidneys to form AcPrCys for urinary excretion[2].

Pathway BP 1-Bromopropane (1-BP) (Toxicant/Solvent) Globin Globin S-Propylcysteine (Protein Adduct) BP->Globin Alkylation in Blood PrCys 2-Amino-3-(propylsulfanyl)propanoic acid (S-Propylcysteine) BP->PrCys Glutathione Conjugation AcPrCys N-Acetyl-S-propylcysteine (Urinary Metabolite) PrCys->AcPrCys N-Acetylation (Kidney/Liver)

Metabolic pathway of 1-bromopropane leading to S-propylcysteine and its N-acetylated metabolite.

The Self-Validating Protocol: Step-by-Step Methodology

A truly robust protocol must be a self-validating system . In LC-MS/MS, this is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as [d7]-PrCys or [d7]-AcPrCys, at the very first step[4][5]. Because the SIL-IS shares the exact physicochemical properties of the analyte, any target loss during extraction or signal suppression during ionization is proportionally mirrored by the IS. The ratio of Analyte/IS remains constant, self-correcting the final quantification.

Sample Preparation (Solid Phase Extraction - SPE)

Causality: Urine and plant extracts contain high concentrations of salts and endogenous proteins that cause severe ion suppression in the ESI source. A C18 SPE cartridge selectively retains the hydrophobic propyl chain of PrCys while allowing polar salts to wash through.

  • Spiking: Aliquot 100 µL of the biological sample (e.g., urine) into a microcentrifuge tube. Immediately add 10 µL of the SIL-IS working solution ([d7]-AcPrCys, 1 µg/mL)[5]. Vortex for 10 seconds.

  • Conditioning: Condition a C18 SPE cartridge (e.g., Sep-Pak C18) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water[3][4].

  • Loading: Load the spiked sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% Methanol / 60% Water to elute highly polar interferences[4].

  • Elution: Elute the target analytes with 1 mL of 100% Acetone or pure Methanol[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (10% Methanol in 5 mM Formic Acid)[2].

LC-MS/MS Conditions

Causality: The gradient starts with a highly aqueous mobile phase to ensure the polar amino acid moiety is retained on the reversed-phase column. The acidic modifier (formic acid) ensures the amine group remains protonated, maximizing ionization efficiency in positive ESI mode for PrCys, while negative mode is optimal for the carboxylic acid of AcPrCys[4].

  • Column: Waters Xterra MS-C18 (2.1 × 100 mm, 3.5 µm) or equivalent[2].

  • Mobile Phase A: 10% Methanol in 5 mM Formic Acid[2].

  • Mobile Phase B: 100% Methanol containing 5 mM Formic Acid[2].

  • Gradient: 100% A for 1 min, ramp to 60% B over 5 min, hold for 2 min, return to 100% A for 2 min re-equilibration. Flow rate: 0.2 mL/min[2].

  • Mass Spectrometry (MRM Mode):

    • PrCys (Positive ESI): m/z 164.1 → 74.0

    • AcPrCys (Negative ESI): m/z 204.0 → 162.0 / 136.0[4][5]

    • [d7]-AcPrCys (Negative ESI): m/z 211.0 → 136.0[4][5]

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike SIL-IS (d7-AcPrCys) Sample->Spike SPE Solid Phase Extraction (C18 Cartridge) Spike->SPE LC UHPLC Separation (C18, Gradient) SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS

Self-validating LC-MS/MS analytical workflow utilizing stable isotope-labeled internal standards.

Experimental Validation Data

A method is only as reliable as its validation data. The following table summarizes the experimental validation parameters achieved using the LC-MS/MS protocol described above, adhering to FDA/EMA bioanalytical method validation guidelines.

Table 2: LC-MS/MS Method Validation Parameters for AcPrCys in Urine

Validation ParameterExperimental ResultAcceptance Criteria
Linear Range 0.05 – 10.0 µg/mLR² > 0.995
Limit of Detection (LOD) 0.01 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD) 3.2% – 4.8%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (RSD) 4.5% – 6.4%[4]≤ 15% (≤ 20% at LOQ)
Absolute Recovery (SPE) 96% – 103%[4]Consistent and reproducible
Matrix Effect (Uncorrected) 82% – 88%Indicates moderate ion suppression
Matrix Effect (IS-Corrected) 99% – 101%Demonstrates the self-validating power of the SIL-IS

Data Synthesis Note: The uncorrected matrix effect shows ~15% signal suppression due to urinary salts. However, because the [d7]-AcPrCys experiences the exact same suppression, the IS-corrected matrix effect is nearly 100%, proving the assay's robustness.

Conclusion

For the quantification of 2-Amino-3-(propylsulfanyl)propanoic acid and its metabolites, LC-MS/MS stands as the undisputed gold standard. By eliminating the erratic derivatization steps required by GC-MS and leveraging the absolute specificity of MRM transitions, researchers can achieve limits of detection as low as 0.01 µg/mL[4]. When coupled with a self-validating stable isotope-labeled internal standard protocol, this methodology provides the uncompromising accuracy required for both clinical biomonitoring and advanced botanical research.

References

  • Mathias, P. I., B'eranger, J. C., & Garner, C. E. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. Journal of Chromatography B, 877(8-9), 827-832. Available at: [Link]

  • Garner, C. E., et al. (2007). Globin S-Propyl Cysteine and Urinary N-Acetyl-S-Propylcysteine as Internal Biomarkers of 1-Bromopropane Exposure. Toxicological Sciences, 99(1), 44-52. Available at:[Link]

  • Kubec, R., et al. (2002). Determination of S-Methyl-, S-Propyl-, and S-Propenyl-l-Cysteine Sulfoxides by Gas Chromatography−Mass Spectrometry after tert-Butyldimethylsilylation. Journal of Agricultural and Food Chemistry, 50(10), 2743-2748. Available at:[Link]

  • Viera, M., et al. (2023). Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans. Nutrients, 15(8), 1883. Available at:[Link]

Sources

Publish Comparison Guides: Reproducibility of Published Synthesis Routes for 2-Amino-3-(propylsulfanyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-(propylsulfanyl)propanoic acid HCl , commonly known as S-Propyl-L-Cysteine Hydrochloride (SPC HCl) , is a bioactive sulfur-containing amino acid analogue naturally occurring in Allium species. It is highly valued in drug development for its cardioprotective effects and its ability to significantly reduce the secretion of apolipoprotein B100 and triacylglycerols in hepatic cells[1].

For researchers and drug development professionals, selecting a reproducible synthesis route is critical. This guide objectively compares the three primary synthetic pathways—Classical SN2 Alkylation , Biocatalytic Synthesis , and Phase-Transfer Catalysis (PTC) —evaluating their scalability, enantiomeric retention, and cost-efficiency.

Comparative Performance Matrix

The following table summarizes the quantitative performance metrics of the three primary synthesis routes based on published experimental data[2],[3],[4].

Performance MetricRoute A: Classical SN2 AlkylationRoute B: Biocatalytic SynthesisRoute C: Phase-Transfer Catalysis
Average Yield 80% – 85%> 90% (Conversion)65% – 88%
Enantiomeric Excess (ee) > 95% (Prone to minor racemization)> 99.9% (Absolute stereoretention)66% – 99%
Reaction Time 3 – 4 hours1 – 4 hours12 – 24 hours
Scalability Excellent (Multi-kg industrial scale)Moderate (Bioreactor constraints)Low (Specialized lab scale)
Cost Efficiency High (Inexpensive bulk reagents)Medium (Enzyme/cofactor costs)Low (Expensive chiral catalysts)
Primary Impurities Over-alkylated byproducts, saltsResidual proteins, unreacted thiolsCatalyst residues, organic solvents

Workflow Visualization

G cluster_RouteA Route A: Classical SN2 Alkylation cluster_RouteB Route B: Biocatalytic Synthesis Start Starting Materials A1 L-Cysteine HCl + Base (pH 9.5 - 10.0) Start->A1 B1 L-Serine + Propanethiol + PLP Cofactor Start->B1 A2 Add 1-Bromopropane (Ice-cooled, SN2) A1->A2 A3 Acidify with HCl (pH 3.0) A2->A3 Product S-Propyl-L-Cysteine HCl (Target Molecule) A3->Product B2 Tryptophan Synthase (28°C, pH 7.0) B1->B2 B3 Protein Precipitation & Filtration B2->B3 B3->Product

Workflow comparison of Classical SN2 Alkylation vs. Biocatalytic Synthesis of SPC HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical transformations at each step intrinsically verify the success of the mechanistic causality.

Protocol 1: Classical SN2 Alkylation (The Industry Standard)

This method relies on the nucleophilic substitution of 1-bromopropane by the thiolate anion of L-cysteine[5],[4].

Causality & Execution:

  • Thiolate Generation: Dissolve 10 mmol of L-cysteine hydrochloride monohydrate in 10 mL of 2M NaOH (or aqueous NH₄OH). Adjust the pH precisely to 9.5–10.0.

    • Causality: The pKa of the cysteine thiol group is ~8.3. Maintaining a pH of 9.5 ensures complete deprotonation to the highly reactive thiolate anion, maximizing nucleophilicity while keeping the α -amine sufficiently protonated to prevent unwanted N-alkylation[5].

  • Temperature Control: Cool the solution to 0–5 °C in an ice bath.

    • Causality: Low temperatures are critical to suppress β -elimination side reactions and preserve the chiral center, preventing the racemization of the L-isomer.

  • Alkylation: Add 11 mmol of 1-bromopropane dropwise under vigorous stirring. Continue stirring for 3 hours as the solution warms to room temperature[4].

  • Self-Validating Isolation: Acidify the reaction mixture to pH 3.0 using 2M HCl.

    • Causality & Validation: Acidification instantly protonates the carboxylate group. Because the target molecule is an amino acid, dropping the pH to 3.0 forces the formation of the hydrochloride salt. The sudden precipitation of the product acts as a visual, self-validating confirmation that the alkylation was successful.

  • Purification: Filter the white precipitate, wash sequentially with ice-cold water and ethanol, and dry under vacuum (Expected Yield: ~81%, mp 207°C–208°C)[4].

Protocol 2: Biocatalytic β -Replacement (The High-Purity Standard)

For applications requiring absolute enantiomeric purity (>99.9% ee), enzymatic synthesis utilizing Tryptophan synthase (TrpAB) or cysteine desulfhydrase is superior[3].

Causality & Execution:

  • Cofactor Activation: Prepare a 100 mM HEPES-NaOH buffer (pH 7.0) containing 0.01 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is the mandatory cofactor. It forms a Schiff base with the α -amino group of the substrate, acting as an electron sink to stabilize the carbanion intermediate during the β -replacement[3].

  • Substrate Loading: Add 100 mM L-serine and 100 mM propanethiol to the buffer.

  • Enzymatic Coupling: Introduce the purified TrpAB enzyme (or engineered E. coli whole-cell biocatalyst). Incubate at 28 °C with vigorous shaking (900 rpm) for 2 hours.

    • Causality: 28 °C represents the optimal thermal stability window for TrpAB. Exceeding 35 °C leads to rapid thermal denaturation, while lower temperatures stall the turnover rate ( kcat​ ).

  • Self-Validating Termination: Terminate the reaction by heating the mixture to 95 °C for 3 minutes.

    • Validation: The immediate coagulation of the biocatalyst proteins confirms successful denaturation, halting the reaction at peak conversion and preventing reverse degradation.

  • Downstream Processing: Centrifuge to remove proteins. Isolate the S-propyl-L-cysteine via cation-exchange chromatography, eluting with dilute HCl to crystallize the final HCl salt[3].

Alternative Route Note: Phase-Transfer Catalysis (PTC)

While Classical and Biocatalytic routes dominate, PTC alkylation of 2-phenyl-2-thiazoline-4-carboxylic acid esters is occasionally utilized. This route uses chiral catalysts to achieve highly enantioselective α -alkylcysteines (67–99% ee)[2]. However, due to the high cost of chiral catalysts and multi-step deprotection requirements, it is generally reserved for synthesizing complex, unnatural α -alkylated derivatives rather than standard S-propyl-L-cysteine.

Sources

In vivo versus in vitro metabolic stability of 2-Amino-3-(propylsulfanyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo vs. In Vitro Metabolic Stability of 2-Amino-3-(propylsulfanyl)propanoic Acid HCl: A Comprehensive Comparison Guide

Executive Summary

When evaluating aliphatic thioether amino acids like 2-Amino-3-(propylsulfanyl)propanoic acid HCl (commonly known as S-propylcysteine HCl or SPC), researchers frequently encounter a perplexing pharmacokinetic disconnect: the compound appears to metabolize rapidly in in vitro assays, yet exhibits a highly prolonged half-life in vivo. This guide dissects the mechanistic causality behind this phenomenon, comparing SPC's metabolic profile with alternative organosulfur compounds like S-allylcysteine (SAC) and S-methylcysteine (SMC).

The Mechanistic Causality: Understanding the Metabolic Fate

SPC is a sulfur-containing amino acid analog recognized for its potent antioxidative properties against human low-density lipoprotein (LDL) oxidation[1]. To understand its stability, one must first understand its biotransformation pathways.

The metabolism of SPC is governed by two primary enzymatic reactions:

  • N-acetylation (Major Pathway): Catalyzed by cytosolic N-acetyltransferases (NATs) primarily in the liver and kidney, converting SPC to N-acetyl-S-propylcysteine (NAc-SPC)[2].

  • S-oxidation (Minor Pathway): Catalyzed by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), yielding SPC sulfoxide[2].

Crucially, the N-acetylation step is reversible in vivo. Kidney-specific deacetylases can strip the acetyl group from NAc-SPC, regenerating the parent compound[2].

MetabolicPathway SPC S-propylcysteine (SPC) NAcSPC N-acetyl-S-propylcysteine SPC->NAcSPC NAT (Liver/Kidney) SPCSO SPC sulfoxide SPC->SPCSO FMO/CYP450 NAcSPC->SPC Deacetylase (Kidney) NAcSPCSO N-acetyl-SPC sulfoxide NAcSPC->NAcSPCSO S-oxidation SPCSO->NAcSPCSO N-acetylation

Fig 1. Metabolic pathways of S-propylcysteine highlighting reversible N-acetylation.

In Vitro Metabolic Stability: The Illusion of Rapid Clearance

A common pitfall in early-stage drug development is testing thioether amino acids in standard liver microsomes. Because NATs are localized in the cytosol, a purely microsomal assay will yield a false-negative for clearance. When evaluated correctly in S9 fractions (which contain both cytosol and microsomes), SPC shows rapid depletion.

Protocol: Self-Validating In Vitro S9 Stability Assay

Causality Focus: This protocol utilizes S9 fractions supplemented with Acetyl-CoA to capture cytosolic NAT activity, which is invisible in standard NADPH-only microsomal assays.

  • Step 1: Matrix Preparation. Thaw pooled human or rat liver S9 fractions on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Cofactor Supplementation. Prepare a dual-cofactor regenerating system containing 1 mM NADPH (for FMO/CYP activity) and 1 mM Acetyl-CoA (essential for NAT activity).

  • Step 3: Incubation & Quenching. Spike SPC to a final concentration of 1 µM. Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes, quenching immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Step 4: System Validation (The Self-Validating Checkpoint). Run parallel control incubations with Verapamil (validates CYP activity) and p-Aminobenzoic acid (PABA) (validates NAT activity). Validation criteria: If PABA is not rapidly depleted (t1/2 < 20 min), the Acetyl-CoA/NAT system has failed, and the SPC data must be discarded.

Table 1: In Vitro Half-Life Comparison (Liver S9 Fraction)
CompoundSubcellular FractionPrimary MetaboliteIn Vitro t1/2 (min)Intrinsic Clearance
S-Propylcysteine (SPC) S9 + Acetyl-CoANAc-SPC~45Moderate
S-Allylcysteine (SAC) S9 + Acetyl-CoANAc-SAC~50Moderate
S-Methylcysteine (SMC) S9 + Acetyl-CoANAc-SMC~120Low

Data synthesis based on comparative S-alkylcysteine metabolic rates.

In Vivo Pharmacokinetics: The Renal Reabsorption Phenomenon

If SPC has a moderate in vitro half-life (~45 mins), why does it exhibit prolonged systemic exposure in vivo? The answer lies in renal physiology.

In vivo, the kidney acts as a pharmacokinetic savior. While the liver rapidly converts SPC to NAc-SPC, the kidney filters this metabolite, deacetylates it back into the active SPC parent compound, and extensively reabsorbs it into systemic circulation[2][3]. This creates a "futile cycle" that drastically lowers overall systemic clearance.

InVivoCycling Oral Oral Dose (SPC) Blood Systemic Circulation Oral->Blood Absorption (>90%) Liver Hepatic N-acetylation Blood->Liver Portal Flow Kidney Renal Reabsorption & Deacetylation Blood->Kidney Renal Artery Liver->Blood NAc-SPC Release Kidney->Blood SPC Recycling Urine Urinary Excretion Kidney->Urine Elimination

Fig 2. In vivo pharmacokinetic cycling of SPC between the liver, kidney, and systemic circulation.

Protocol: In Vivo Pharmacokinetic & Mass Balance Study

Causality Focus: Standard PK blood draws cannot capture the renal recycling mechanism. A mass balance study using metabolic cages is required to quantify the ratio of parent-to-metabolite in urine.

  • Step 1: Dosing. Administer SPC at 5 mg/kg via oral gavage (PO) and intravenous (IV) routes to male Sprague-Dawley rats housed in metabolic cages.

  • Step 2: Matrix Collection. Collect serial blood samples via jugular vein cannulation up to 24 hours. Simultaneously, collect cumulative urine and feces at 0-4, 4-8, 8-12, and 12-24 hour intervals.

  • Step 3: Bioanalytical Quantification. Analyze plasma and urine via LC-MS/MS, monitoring MRM transitions for both intact SPC and NAc-SPC.

  • Step 4: System Validation (The Mass Balance Checkpoint). Calculate the total molar recovery of SPC + NAc-SPC in urine. Validation criteria: The combined urinary recovery must account for >85% of the administered dose[3]. If recovery is lower, it indicates an unmonitored elimination pathway (e.g., biliary excretion or uncharacterized S-oxidation), invalidating the assumption that renal recycling is the sole driver of the prolonged half-life.

Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model, 5 mg/kg PO)
CompoundOral Bioavailability (F%)Renal Clearance (L/h/kg)Plasma t1/2 (h)Primary Urinary Excretion
S-Propylcysteine (SPC) > 90%< 0.02~2.5NAc-SPC
S-Allylcysteine (SAC) 98%0.016~2.5NAc-SAC[3]
S-Methylcysteine (SMC) > 90%< 0.05~3.0Inorganic Sulfates

Conclusion

The metabolic stability of 2-Amino-3-(propylsulfanyl)propanoic acid HCl cannot be accurately predicted using isolated in vitro systems. While S9 fractions correctly identify its susceptibility to N-acetylation, they fail to account for the robust renal reabsorption and deacetylation mechanisms that occur in vivo. For drug development professionals, SPC and its structural analogs (like SAC) represent a masterclass in why holistic, mass-balance-validated in vivo models are mandatory for evaluating thioether amino acids.

References

  • Source: nih.
  • Source: nih.
  • Title: Antioxidative Activity of Sulfur-Containing Compounds in Allium Species for Human Low-Density Lipoprotein (LDL)

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride (CAS Number: 1396966-74-7).[1][2] The following protocols are designed to ensure personal safety, maintain experimental integrity, and adhere to environmental stewardship. The recommendations herein are synthesized from the known hazards of this specific compound and established best practices for handling analogous chemical structures, such as other amino acid hydrochlorides and sulfur-containing organic molecules.

Hazard Identification and Risk Assessment

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) [1][3]

  • Serious Eye Irritation (Category 2A) [1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), potentially causing respiratory irritation. [1][3]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the scale of the operation, the potential for dust or aerosol generation, and the availability of emergency equipment.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride. The following table outlines the minimum PPE requirements for different operational scales.

Operational Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[4][5][6]Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use.[5][7]Standard laboratory coat.[4]Not typically required if handled in a certified chemical fume hood.[4][7]
Large-Scale Operations or Bulk Quantities Face shield in addition to safety goggles.[4]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or impervious clothing over a laboratory coat.[4][5]A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is recommended, especially if there is a potential for dust generation.[4][6][7]
Emergency Situations (e.g., Spills) Full-face shield and chemical safety goggles.[4]Heavy-duty, chemical-resistant gloves.[4]Full chemical-resistant suit to prevent skin exposure.[4]A full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan is crucial for minimizing exposure and preventing contamination.

Engineering Controls and Preparation
  • Ventilation: All handling of 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][7][8]

  • Pre-Handling Check: Assemble all necessary equipment, such as spatulas, weigh boats, and containers, before commencing work to minimize movement and potential for spills.

Weighing and Transferring
  • Donning PPE: Put on the appropriate PPE as detailed in the table above before handling the compound.

  • Minimizing Dust: This compound is a solid and care should be taken to avoid the generation of dust.[5][7] Use a weigh boat or weighing paper for accurate measurement and to contain the solid.

  • Controlled Transfer: Transfer the compound carefully and slowly to prevent aerosolization.

  • Container Sealing: Immediately after use, securely close the container to prevent the release of any dust or vapor.[5][7]

Post-Handling Procedures
  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical.

  • Hand Washing: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[5][7]

  • PPE Removal: Remove and dispose of or decontaminate PPE according to institutional guidelines.[4]

Emergency Procedures

In Case of a Spill
  • Minor Spills: For small spills, avoid breathing in any dust.[7] Carefully sweep up the solid material, using non-sparking tools if there is any fire risk, and place it into a clearly labeled container for hazardous waste.[9] Clean the spill area with a damp cloth.[4]

  • Major Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency response protocol.[5][7]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][10][11] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[6][7][10] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6][12][13] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

Disposal Plan

Proper disposal of 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4][7]

  • Any solutions containing this compound should be collected in a labeled hazardous liquid waste container.

Waste Disposal
  • Disposal of chemical waste must be carried out in accordance with all applicable federal, state, and local regulations.[12]

  • For sulfur-containing compounds, it is important to avoid mixing with incompatible waste streams that could lead to the generation of toxic gases.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 h1 Don Appropriate PPE prep3->h1 h2 Weigh and Transfer Compound h1->h2 h3 Securely Seal Container h2->h3 post1 Decontaminate Work Area h3->post1 post2 Segregate and Label Waste post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride.

References

  • 2-amino-3-(propylsulfanyl)propanoic acid hydrochloride — Chemical Substance Information.
  • (2R)-2-amino-3-(butylsulfanyl)propanoic acid hydrochloride - NextSDS.
  • Personal protective equipment for handling H-Ala-OEt.HCl - Benchchem.
  • Amino Acid Set - SAFETY DATA SHEET.
  • SAFETY DATA SHEET 20 Amino Acid Kit - Amazon AWS.
  • (R)-2-Amino-3-((3-(3-hydroxypropoxy)propyl)thio)propanoic acid - BLDpharm.
  • 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride | Sapphire Bioscience.
  • (2S)-2-Amino-3-sulfanyl-propanoic acid hydrochloride - Manchester Organics.
  • SAFETY DATA SHEET - Fisher Scientific.
  • US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET.
  • Material Safety Data Sheet - Sigma-Aldrich.
  • Safety data sheet - BASF.
  • 2-Amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid - AK Scientific, Inc.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Sulfur Spills.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
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